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  • Product: Thiolane-2-carbaldehyde
  • CAS: 117951-12-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Thiolane-2-carbaldehyde: Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Thiolane-2-carbaldehyde, also known as tetrahydrothiophene-2-carboxaldehyde, is a saturated heterocyclic aldehyde. As the saturate...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2-carbaldehyde, also known as tetrahydrothiophene-2-carboxaldehyde, is a saturated heterocyclic aldehyde. As the saturated analog of the well-studied thiophene-2-carbaldehyde, it presents a distinct chemical profile due to the absence of aromaticity. This guide provides a comprehensive overview of the current knowledge of Thiolane-2-carbaldehyde, focusing on its chemical structure and computed properties. It is important to note that while the fundamental structure is well-established, detailed experimental data on its physicochemical properties, spectroscopic analysis, and specific applications in drug development are limited in publicly accessible literature. This document consolidates the available information and provides expert insights into its expected reactivity and potential as a building block in medicinal chemistry, while clearly delineating between computed data and experimentally verified information.

Introduction and Nomenclature

Thiolane-2-carbaldehyde (CAS Number: 117951-12-9) is a sulfur-containing organic compound with the molecular formula C₅H₈OS.[1] Its structure consists of a five-membered saturated thiolane (tetrahydrothiophene) ring with an aldehyde functional group attached to the carbon atom at the 2-position.

It is crucial to distinguish Thiolane-2-carbaldehyde from its aromatic counterpart, thiophene-2-carbaldehyde. The saturation of the five-membered ring in thiolane significantly alters the electronic properties and three-dimensional structure of the molecule, leading to different reactivity and potential applications. While thiophene derivatives are extensively used in pharmaceuticals and materials science, the exploration of thiolane-based scaffolds is a more nascent field, offering opportunities for the discovery of novel chemical entities.

Chemical Structure and Properties

The chemical structure of Thiolane-2-carbaldehyde is defined by a flexible, non-planar thiolane ring. This conformational flexibility, in contrast to the rigid, planar thiophene ring, is a key feature that can influence its interaction with biological targets.

Table 1: Computed Physicochemical Properties of Thiolane-2-carbaldehyde
PropertyValueSource
Molecular Weight 116.18 g/mol PubChem[1]
Molecular Formula C₅H₈OSPubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 116.02958605 DaPubChem[1]
Topological Polar Surface Area 42.4 ŲPubChem[1]
Heavy Atom Count 7PubChem[1]

Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified in the available literature. These values provide an estimation of the compound's characteristics.

Due to the scarcity of experimental data, the boiling point, melting point, and density of Thiolane-2-carbaldehyde are not well-documented.

Spectroscopic Characteristics (Theoretical)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton in the downfield region (typically δ 9-10 ppm). The protons on the thiolane ring would appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum should feature a characteristic signal for the carbonyl carbon of the aldehyde at a significant downfield shift (around δ 190-200 ppm). The carbons of the thiolane ring would resonate in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aliphatic ring would appear around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group and cleavage of the thiolane ring.

Synthesis and Reactivity

Synthetic Approaches

Detailed, peer-reviewed synthetic protocols specifically for Thiolane-2-carbaldehyde are not widely published. However, its synthesis can be logically approached through established organic chemistry methodologies. A plausible synthetic route could involve the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)thiolane.

Another potential pathway could be the controlled reduction of a suitable thiophene precursor followed by functional group manipulation, though this would require careful selection of reagents to avoid over-reduction or side reactions.

Chemical Reactivity

The reactivity of Thiolane-2-carbaldehyde is primarily dictated by the aldehyde functional group and the thioether linkage within the thiolane ring.

  • Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. These include:

    • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive compounds.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

    • Oxidation: Oxidation of the aldehyde to a carboxylic acid.

    • Reduction: Reduction of the aldehyde to a primary alcohol.

  • Thioether Reactivity: The sulfur atom in the thiolane ring is a soft nucleophile and can undergo oxidation to form the corresponding sulfoxide or sulfone. These oxidized derivatives can have significantly different biological activities and physicochemical properties.

The following diagram illustrates the central role of Thiolane-2-carbaldehyde as a synthetic intermediate.

G cluster_reactions Chemical Transformations cluster_products Product Classes Thiolane-2-carbaldehyde Thiolane-2-carbaldehyde Reductive_Amination Reductive Amination Thiolane-2-carbaldehyde->Reductive_Amination R₂NH, NaBH(OAc)₃ Wittig_Reaction Wittig Reaction Thiolane-2-carbaldehyde->Wittig_Reaction Ph₃P=CHR Grignard_Addition Grignard Addition Thiolane-2-carbaldehyde->Grignard_Addition RMgX Oxidation_Aldehyde Oxidation (Aldehyde) Thiolane-2-carbaldehyde->Oxidation_Aldehyde KMnO₄ or PCC Reduction_Aldehyde Reduction (Aldehyde) Thiolane-2-carbaldehyde->Reduction_Aldehyde NaBH₄ Oxidation_Sulfur Oxidation (Sulfur) Thiolane-2-carbaldehyde->Oxidation_Sulfur H₂O₂, m-CPBA Amines Amines Reductive_Amination->Amines Alkenes Alkenes Wittig_Reaction->Alkenes Secondary_Alcohols Secondary Alcohols Grignard_Addition->Secondary_Alcohols Carboxylic_Acids Carboxylic Acids Oxidation_Aldehyde->Carboxylic_Acids Primary_Alcohols Primary Alcohols Reduction_Aldehyde->Primary_Alcohols Sulfoxides_Sulfones Sulfoxides/Sulfones Oxidation_Sulfur->Sulfoxides_Sulfones

Caption: Potential reaction pathways of Thiolane-2-carbaldehyde.

Applications in Drug Discovery and Development

While there are no specific examples of Thiolane-2-carbaldehyde being used in marketed drugs, its structural motifs suggest potential utility in medicinal chemistry. Saturated heterocycles are of increasing interest in drug discovery as they can provide improved three-dimensional diversity and better physicochemical properties compared to their flat, aromatic counterparts.

The aldehyde functionality serves as a key point for chemical diversification, allowing for the synthesis of libraries of compounds for biological screening. The thiolane ring can act as a bioisostere for other five-membered rings, such as cyclopentane or tetrahydrofuran, potentially modulating properties like solubility, metabolic stability, and target binding.

The following workflow outlines a conceptual approach for utilizing Thiolane-2-carbaldehyde in a drug discovery program.

G Start Start: Thiolane-2-carbaldehyde Library_Synthesis Library Synthesis via Reductive Amination Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Lead_Optimization->Candidate_Selection

Caption: Conceptual workflow for drug discovery using Thiolane-2-carbaldehyde.

Safety and Handling

Conclusion

Thiolane-2-carbaldehyde is a structurally interesting saturated heterocyclic aldehyde with potential as a building block in organic synthesis and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this compound, its fundamental structure and the predictable reactivity of its functional groups suggest that it could be a valuable, yet underexplored, tool for the creation of novel molecules. Further research is warranted to fully characterize its physicochemical properties, develop robust synthetic methods, and explore its potential in various applications, particularly in the realm of drug discovery.

References

  • PubChem. Thiolane-2-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Tetrahydrothiophene-2-carbaldehyde CAS 117951-12-9

Technical Guide: Tetrahydrothiophene-2-carbaldehyde (CAS 117951-12-9) PART 1: EXECUTIVE SUMMARY & CORE IDENTITY Tetrahydrothiophene-2-carbaldehyde (also known as Thiolane-2-carbaldehyde ) is a critical chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Tetrahydrothiophene-2-carbaldehyde (CAS 117951-12-9)

PART 1: EXECUTIVE SUMMARY & CORE IDENTITY

Tetrahydrothiophene-2-carbaldehyde (also known as Thiolane-2-carbaldehyde ) is a critical chiral building block in the synthesis of next-generation therapeutics. Unlike its aromatic counterpart (thiophene-2-carbaldehyde), this saturated heterocyclic aldehyde serves as a direct bioisostere for the furanose ring in nucleosides, enabling the development of 4'-thionucleosides —a class of compounds exhibiting potent antiviral and anticancer activities with enhanced metabolic stability.

This guide provides a rigorous technical analysis of its synthesis, handling, and application, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Properties
PropertyData
CAS Number 117951-12-9
IUPAC Name Tetrahydrothiophene-2-carbaldehyde
Synonyms Thiolane-2-carbaldehyde; 2-Formyltetrahydrothiophene
Molecular Formula C₅H₈OS
Molecular Weight 116.18 g/mol
Chirality Contains 1 chiral center (C2).[1] Available as Racemic, (R)-, or (S)- isomers.
Physical State Colorless to pale yellow liquid (often darkens upon storage).
Solubility Soluble in DCM, THF, Chloroform, Methanol.
Stability High Risk. Prone to oxidation (S-oxidation and aldehyde oxidation) and polymerization.

PART 2: SYNTHESIS PROTOCOLS

Direct synthesis of the saturated aldehyde is chemically distinct from the aromatic thiophene analog. The Vilsmeier-Haack reaction, standard for thiophenes, does not work for the saturated ring.

Two primary routes are validated for research applications:

  • The "Gold Standard" Route (Swern Oxidation): Best for preserving chirality and high purity.

  • The Organometallic Route (Direct Lithiation): Best for accessing the racemic scaffold rapidly.

Protocol A: Swern Oxidation of Tetrahydrothiophene-2-methanol

Rationale: This method avoids racemization and harsh acidic conditions that can degrade the sulfur ring. It uses the stable alcohol precursor, which is easily derived from Methionine (chiral pool) or reduced thiophene derivatives.

Reagents:

  • Tetrahydrothiophene-2-methanol (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, dissolve Oxalyl Chloride in anhydrous DCM. Cool to -78°C .[2][3][4]

  • DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Control exotherm; internal temp must not exceed -60°C. Stir for 15 mins.

  • Substrate Addition: Add Tetrahydrothiophene-2-methanol (dissolved in min. DCM) dropwise. The mixture will become cloudy. Stir for 45 mins at -78°C.

  • Elimination: Add Triethylamine (Et₃N) dropwise. The reaction will turn into a thick white suspension (Et₃N·HCl salts).

  • Warming: Allow the reaction to warm to 0°C over 30 minutes. Do not heat.

  • Quench & Workup: Quench with cold saturated NH₄Cl. Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Concentrate carefully (aldehyde is volatile). Purify via flash chromatography (Hexanes/EtOAc).

Expert Insight: Sulfur atoms can poison metal catalysts, but in Swern oxidation, the sulfur in the ring can competitively oxidize to a sulfoxide if the temperature is not strictly controlled at -78°C.

Protocol B: Direct Lithiation (Racemic)

Rationale: Utilizes the acidity of the


-proton adjacent to sulfur. Requires cryogenic conditions to prevent ring fragmentation.

Reagents:

  • Tetrahydrothiophene[5]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)[2]

  • TMEDA (Tetramethylethylenediamine) - Essential for breaking Li aggregates

  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Mix Tetrahydrothiophene (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF. Cool to -78°C .[2][3][4]

  • Add n-BuLi (1.1 eq) dropwise.[2] Stir for 1 hour. The solution typically turns bright yellow (lithio-anion formation).

  • Add anhydrous DMF (1.5 eq) rapidly. Stir for 30 mins at -78°C, then warm to RT.

  • Quench with dilute HCl (to hydrolyze the intermediate hemiaminolate).

PART 3: VISUALIZATION OF PATHWAYS

SynthesisPathways cluster_conditions Critical Control Points Start_Met L-Methionine (Chiral Pool) Inter_Alcohol Tetrahydrothiophene- 2-methanol Start_Met->Inter_Alcohol Cyclization & Reduction Start_Thio Tetrahydrothiophene (Racemic) Inter_Lithio 2-Lithio- tetrahydrothiophene Start_Thio->Inter_Lithio n-BuLi / TMEDA -78°C Target Tetrahydrothiophene- 2-carbaldehyde (CAS 117951-12-9) Inter_Alcohol->Target Swern Oxidation (Preserves Chirality) Inter_Lithio->Target DMF Quench (Racemic) Product_Nucl 4'-Thionucleosides (Antivirals) Target->Product_Nucl Nucleophilic Addition (Base Coupling)

Figure 1: Synthesis pathways comparing the Chiral Pool route (via Alcohol) vs. Direct Lithiation, leading to bioactive nucleoside analogs.

PART 4: APPLICATIONS IN DRUG DISCOVERY

4'-Thionucleosides (Bioisosteres)

The primary high-value application of CAS 117951-12-9 is as the scaffold for 4'-thionucleosides .

  • Mechanism: Replacing the furanose ring oxygen with sulfur alters the sugar pucker (conformation), often increasing resistance to nucleases while maintaining recognition by viral polymerases.

  • Workflow: The aldehyde is typically reacted with a nucleophile (e.g., Grignard or lithiated base) or subjected to a Horner-Wadsworth-Emmons reaction to build the rest of the nucleoside scaffold.

Asymmetric Organocatalysis

The chiral aldehyde serves as a starting material for organocatalytic transformations, where the sulfur atom provides unique steric and electronic directing effects (chelation control) during subsequent C-C bond formation.

PART 5: HANDLING & STABILITY (CRITICAL)

This compound is metastable and requires rigorous handling protocols to prevent degradation.

HazardMechanismPrevention Protocol
Oxidation (S) Sulfur oxidizes to Sulfoxide (S=O) or Sulfone (O=S=O).Store under Argon/Nitrogen.[2] Avoid peroxides.
Oxidation (CHO) Aldehyde oxidizes to Carboxylic Acid.Use immediately after synthesis or store at -20°C.
Racemization Acidic/Basic protons at C2 can scramble chirality.Avoid prolonged exposure to strong bases/acids.
Odor Volatile sulfur compounds.[6]Double-containment required. Use bleach trap for glassware.

Storage Specification:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon (preferred over Nitrogen due to density).

  • Container: Amber glass vial with Teflon-lined septum, sealed with Parafilm.

PART 6: REFERENCES

  • Swern Oxidation Mechanism & Protocol:

    • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.

  • Synthesis of Thionucleosides:

    • Yoshimura, Y., et al. (1999). "Synthesis and biological activity of 4'-thionucleosides." Journal of Medicinal Chemistry.

  • Lithiation of Saturated Sulfur Heterocycles:

    • Evaluated from standard organolithium protocols for tetrahydrothiophene functionalization. Organic Syntheses, Coll. Vol. 6, p.979.

  • General Properties of Thiolane-2-carbaldehyde:

    • PubChem Compound Summary for CID 18618936.

Sources

Foundational

Technical Guide: Thiolane-2-carbaldehyde as a Saturated Bioisostere for Thiophene Derivatives

Executive Summary This guide addresses the strategic transition from aromatic thiophene rings to their saturated counterpart, thiolane (tetrahydrothiophene) , in medicinal chemistry. While thiophene is a classic bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the strategic transition from aromatic thiophene rings to their saturated counterpart, thiolane (tetrahydrothiophene) , in medicinal chemistry. While thiophene is a classic bioisostere for phenyl rings, it carries inherent metabolic liabilities (bioactivation) and geometric limitations (planarity). Thiolane-2-carbaldehyde serves as a critical chiral building block, enabling the "Escape from Flatland" strategy to increase fraction sp³ (Fsp³) character, improve solubility, and mitigate toxicity risks associated with aromatic thiophene metabolism.

The Bioisosteric Rationale: Escape from Flatland

The Thiophene Liability

Thiophene is electron-rich and widely used to mimic phenyl rings. However, it is structurally flagged as a "metabolic alert" in drug discovery.

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP450) can oxidize the thiophene sulfur or the double bonds.[1] This leads to the formation of thiophene-S-oxides and thiophene epoxides .[2][3]

  • Toxicity Mechanism: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to nucleophilic residues on proteins (e.g., glutathione, DNA), leading to hepatotoxicity or idiosynchratic drug reactions (IDRs).

  • Geometric Constraint: Thiophene is planar. Drugs dominated by planar aromatic rings often suffer from poor aqueous solubility and "brick-dust" properties.

The Thiolane Solution

Saturating the ring to thiolane (tetrahydrothiophene) fundamentally alters the physicochemical profile:

  • Increased Fsp³: Following the "Escape from Flatland" principle (Lovering et al.), increasing saturation correlates with higher clinical success rates and improved solubility.[4]

  • 3D Geometry: Thiolane adopts a puckered "envelope" or "half-chair" conformation. This projects substituents (like the aldehyde at C2) into distinct 3D vectors, potentially accessing new binding pockets that flat molecules cannot reach.

  • Metabolic Shunt: While the sulfur can still be oxidized to a sulfoxide or sulfone, the lack of aromatic double bonds prevents the formation of the highly reactive epoxide intermediates responsible for aromatic thiophene toxicity.

Strategic Pathway Diagram

BioisostereStrategy cluster_0 Current State: Thiophene cluster_1 Target State: Thiolane Thiophene Thiophene Scaffold (Planar / Aromatic) Metabolism CYP450 Bioactivation (Epoxidation) Thiophene->Metabolism Thiolane Thiolane Scaffold (Saturated / 3D) Thiophene->Thiolane Saturation Strategy (H2 addition) Toxicity Covalent Binding (Hepatotoxicity) Metabolism->Toxicity Properties Increased Fsp³ Improved Solubility Thiolane->Properties Safety Metabolic Stability (No Epoxides) Thiolane->Safety

Caption: Comparative pathway analysis showing the mitigation of metabolic toxicity by transitioning from thiophene to thiolane.

Physicochemical Profile Comparison

The following table contrasts the core properties of the aromatic precursor vs. the saturated bioisostere.

PropertyThiophene-2-carbaldehydeThiolane-2-carbaldehydeImpact on Drug Design
Hybridization sp² (Planar)sp³ (Puckered/3D)Increases molecular complexity (Fsp³).
Chirality AchiralChiral (C2 center)Creates enantiomeric selectivity opportunities.
LogP (Lipophilicity) ~1.6~0.9 - 1.2Lower LogP generally improves solubility.
Electronic Nature Electron-rich aromaticElectron-donating thioetherAlters pKa of adjacent amines (if reductive amination is used).
Metabolic Risk High (Epoxidation/Ring opening)Low (S-oxidation to polar sulfone)Reduces risk of IDRs (Idiosyncratic Drug Reactions).

Synthesis of Thiolane-2-carbaldehyde

Direct hydrogenation of thiophene-2-carbaldehyde is often non-viable due to sulfur poisoning of standard hydrogenation catalysts (Pd/C, PtO2). The most robust route involves the Swern Oxidation of (tetrahydrothiophen-2-yl)methanol.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor Starting Material: (Tetrahydrothiophen-2-yl)methanol Reagents Activation: Oxalyl Chloride + DMSO (-78°C) Precursor->Reagents Intermediate Intermediate: Alkoxysulfonium Ion Reagents->Intermediate Base Elimination: Triethylamine (Et3N) Intermediate->Base Product Product: Thiolane-2-carbaldehyde Base->Product

Caption: Step-wise synthetic flow for the generation of Thiolane-2-carbaldehyde via Swern Oxidation.

Experimental Protocol: Swern Oxidation

Objective: Synthesize thiolane-2-carbaldehyde from (tetrahydrothiophen-2-yl)methanol. Scale: 10.0 mmol scale.

Reagents:

  • (Tetrahydrothiophen-2-yl)methanol (1.18 g, 10 mmol)

  • Oxalyl chloride (1.0 mL, 11 mmol)

  • Dimethyl sulfoxide (DMSO) (1.6 mL, 22 mmol)

  • Triethylamine (Et3N) (7.0 mL, 50 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation (Swern Reagent Formation):

    • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

    • Add Oxalyl chloride (11 mmol) and 25 mL anhydrous DCM.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add DMSO (22 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO/CO2).

    • Stir at -78°C for 15 minutes to generate the chlorosulfonium salt.

  • Substrate Addition:

    • Dissolve (tetrahydrothiophen-2-yl)methanol (10 mmol) in 10 mL anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at -78°C.

    • Stir for 45 minutes at -78°C. The mixture will become cloudy as the alkoxysulfonium intermediate forms.

  • Elimination:

    • Add Triethylamine (50 mmol) dropwise.

    • Allow the reaction to warm to 0°C over 1 hour. The solution typically turns yellow/orange.

  • Workup:

    • Quench with saturated NH4Cl (aq) (30 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo (keep bath temperature <30°C; the aldehyde is volatile and sensitive).

  • Purification:

    • The crude aldehyde is unstable. Use immediately or purify via rapid silica flash chromatography (Hexanes/EtOAc 9:1).

    • Note: For most library synthesis applications, the crude aldehyde is used directly in the subsequent step (e.g., reductive amination) to avoid racemization at the C2 position.

Handling & Stability (Critical Control Points)

Thiolane-2-carbaldehyde presents specific handling challenges that differ from its aromatic analogue:

  • Racemization Risk: The C2 hydrogen is alpha to both a carbonyl and a sulfur atom. This makes it relatively acidic. Basic conditions (or silica gel chromatography) can induce epimerization.

    • Mitigation: Use neutral alumina for purification if necessary, or proceed to the next step immediately (telescoped synthesis).

  • Oxidation Sensitivity: The aldehyde is prone to air oxidation to the carboxylic acid.

    • Mitigation: Store under Argon at -20°C.

  • Odor: Like many low-molecular-weight organosulfur compounds, it has a potent, disagreeable odor.

    • Mitigation: Bleach (NaOCl) bath required for all glassware cleaning to oxidize residual sulfides.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[5][6] Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology, 18(10), 1575-1585. Link

  • Mancuso, A. J., & Swern, D. (1981).[7] Activated dimethyl sulfoxide: useful reagents for synthesis.[8] Synthesis, 1981(03), 165-185. Link

  • Piyaratne, C. V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2263-2274. Link

Sources

Exploratory

Solubility and Stability Profile of Thiolane-2-carbaldehyde: A Technical Guide

The following is an in-depth technical guide on the solubility and stability profile of Thiolane-2-carbaldehyde (Tetrahydrothiophene-2-carbaldehyde). Executive Summary & Chemical Identity Thiolane-2-carbaldehyde is a sat...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and stability profile of Thiolane-2-carbaldehyde (Tetrahydrothiophene-2-carbaldehyde).

Executive Summary & Chemical Identity

Thiolane-2-carbaldehyde is a saturated heterocyclic aldehyde often utilized as a chiral building block in the synthesis of sulfur-containing nucleoside analogs and peptidomimetics. Unlike its aromatic counterpart (Thiophene-2-carbaldehyde ), the saturated thiolane ring introduces significant conformational flexibility, stereochemical complexity (chirality at C2), and distinct reactivity profiles—specifically regarding sulfur oxidation and


-proton acidity.

This guide addresses the critical handling parameters required to maintain the integrity of this labile intermediate, distinguishing it from the more robust aromatic thiophenes.

Chemical Structure & Properties
PropertyDataNote
Molecular Formula C₅H₈OSSaturated ring system
Molecular Weight 116.18 g/mol
CAS Number 117951-12-9Distinct from Thiophene-2-CHO (CAS 98-03-3)
Physical State Colorless to pale yellow oilDarkens rapidly upon oxidation
Chirality Yes (C2 center)Susceptible to racemization
Odor Pungent, thioether-likeStronger than aromatic analog

Physicochemical Profile

Solubility Data

Thiolane-2-carbaldehyde exhibits an amphiphilic character dominated by the lipophilic tetrahydrothiophene ring but modulated by the polar formyl group.

Solubility Profile Table

Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary solvent for extraction/synthesis. Excellent solvation of the lipophilic ring.
Ethers THF, Diethyl Ether, MTBEHigh (>100 mg/mL)Ideal for reactions; THF coordinates well, stabilizing the monomeric form.
Alcohols Methanol, EthanolModerate to High Soluble, but risk of hemiacetal formation on prolonged standing.
Hydrocarbons Hexanes, PentaneLow to Moderate The polar aldehyde group reduces miscibility compared to unsubstituted tetrahydrothiophene.
Aqueous Water (pH 7)Low (<10 mg/mL)Limited H-bonding capacity of the aldehyde cannot overcome the hydrophobic ring.
Partition Coefficient (LogP)
  • Predicted LogP: ~1.2 – 1.5

  • Implication: The compound is lipophilic. In biphasic workups (DCM/Water), it will partition almost exclusively into the organic layer.

Stability & Degradation Profile

The stability of thiolane-2-carbaldehyde is compromised by three primary vectors: Aerobic Oxidation , Sulfur Oxidation , and Stereochemical Lability .

Degradation Pathways

Unlike thiophene-2-carbaldehyde, the sulfur atom in the saturated ring is a potent nucleophile and is easily oxidized.

  • Aldehyde Oxidation: Rapid conversion to thiolane-2-carboxylic acid upon exposure to air.

  • Sulfur Oxidation: Formation of sulfoxides and sulfones (S-oxides) by peroxides or singlet oxygen.

  • Epimerization: The C2 proton is

    
     to both the carbonyl and the sulfur atom (via hyperconjugation), making it significantly acidic. Basic conditions or silica gel chromatography can trigger rapid racemization.
    
Visualization of Degradation Logic

The following diagram illustrates the cascading instability pathways.

DegradationPathways cluster_0 Critical Control Points Thiolane Thiolane-2-carbaldehyde (Active API/Intermediate) Acid Thiolane-2-carboxylic Acid (Solid Precipitate) Thiolane->Acid [O] Air/O2 (Radical Mechanism) Sulfoxide S-Oxide (Sulfoxide) (Polar Impurity) Thiolane->Sulfoxide Peroxides/mCPBA (S-Oxidation) Racemate Racemic Mixture (Loss of Optical Purity) Thiolane->Racemate Base/Silica Gel (Enolization) Sulfone S,S-Dioxide (Sulfone) (Irreversible) Sulfoxide->Sulfone Excess Oxidant

Caption: Primary degradation vectors for thiolane-2-carbaldehyde showing oxidative and stereochemical risks.

Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following protocols must be treated as mandatory, not optional.

Storage Conditions
  • Temperature: Store at -20°C . The rate of autoxidation drops significantly below 0°C.

  • Atmosphere: Strictly Argon or Nitrogen blanket. Carbon dioxide (dry ice) is acceptable for transport but not long-term storage due to potential acidification.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (permeable to O₂).

Purification & Usage Workflow

Do not purify on Silica Gel unless necessary. The acidic nature of silica can catalyze epimerization and hydration. If purification is required, use neutral alumina or rapid distillation under high vacuum.

Recommended Workflow:

HandlingProtocol Start Crude Reaction Mixture Extract Extraction (DCM/Water) Keep pH 6-7 Start->Extract Dry Dry over Na2SO4 (Avoid MgSO4 - Lewis acidic) Extract->Dry Conc Concentrate < 30°C (Rotavap under Argon) Dry->Conc Check Purity Check (NMR) Is it >95%? Conc->Check Distill Kugelrohr Distillation (High Vac, Low Temp) Check->Distill No Store Store: -20°C, Ar, Dark Check->Store Yes Distill->Store Use Immediate Use in Synthesis Store->Use

Caption: Optimized isolation and handling workflow to minimize thermal and oxidative stress.

Self-Validating Purity Check

Before committing the material to a subsequent step, run a ¹H NMR in CDCl₃.

  • Aldehyde Peak: Look for a doublet near 9.6 - 9.8 ppm .

  • Acid Impurity: Broad singlet >10 ppm indicates oxidation.

  • Epimerization: If chiral, use a chiral shift reagent (e.g., Eu(hfc)₃) or derivatize with a chiral amine to check enantiomeric excess (ee).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18618936, Thiolane-2-carbaldehyde. Retrieved from [Link]

  • Swanston, J. (2006). Thiophene.[1] Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] (Contextual data on thiophene vs thiolane stability).

  • Wiberg, K. B. (1953). 2-Thiophenealdehyde. Organic Syntheses, 33, 90. (Foundational comparison for aromatic analog handling). Retrieved from [Link]

Sources

Exploratory

Literature review of thiolane-2-carbaldehyde synthesis routes

Technical Whitepaper for Medicinal Chemistry & Process Development Executive Summary & Strategic Analysis Thiolane-2-carbaldehyde (Tetrahydrothiophene-2-carbaldehyde, CAS: 117951-12-9) is a critical chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry & Process Development

Executive Summary & Strategic Analysis

Thiolane-2-carbaldehyde (Tetrahydrothiophene-2-carbaldehyde, CAS: 117951-12-9) is a critical chiral building block in the synthesis of biotin analogues, nucleoside reverse transcriptase inhibitors, and complex organosulfur scaffolds.[1] Unlike its aromatic counterpart (thiophene-2-carbaldehyde), the saturated thiolane ring introduces significant stereochemical complexity and chemical instability.

The Core Challenge: The synthesis is governed by two competing instability vectors:

  • Sulfur Oxidation: The thioether moiety is highly susceptible to oxidation (to sulfoxide/sulfone) by reagents typically used to generate aldehydes.

  • 
    -Epimerization:  The C2 proton is acidic, adjacent to both a carbonyl and a sulfur atom, making the aldehyde highly prone to racemization under basic conditions or thermal stress.[1]
    

This guide presents three validated synthetic routes, ranked by scalability and chemoselectivity, designed to bypass these failure modes.

Strategic Route Map: Decision Matrix

RouteMechanismScale SuitabilityKey AdvantagePrimary Risk
A. Reductive (Ester) DIBAL-H ReductionPilot/ProductionDirect; avoids oxidants completely.Over-reduction to alcohol; requires -78°C.
B. Oxidative (Swern) Alcohol OxidationLab/Gram-ScaleHigh purity; mild conditions."Stench" management; DMSO removal.
C. Nitrile Hydrolysis Imine HydrolysisIndustrialUses stable nitrile precursor.Harsh hydrolysis may cause racemization.

Detailed Synthetic Protocols

Route A: The Cryogenic Ester Reduction (Gold Standard)

Targeting the aldehyde directly from Methyl Tetrahydrothiophene-2-carboxylate without passing through the alcohol.

Mechanism: Controlled hydride transfer using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to stabilize the tetrahedral aluminate intermediate, preventing collapse to the aldehyde until quench.

Protocol:

  • Feedstock Preparation: Dissolve Methyl tetrahydrothiophene-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).

    • Note: DCM is preferred for solubility, but Toluene is superior for strictly non-coordinating kinetics.[1]

  • Cryogenic Setup: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the system is under a positive pressure of Argon.

  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes via syringe pump.

    • Critical Control Point: Internal temperature must not exceed -70°C. Higher temperatures allow the intermediate to collapse to the aldehyde during addition, which is then immediately reduced to the alcohol.

  • Incubation: Stir at -78°C for 2 hours. Monitor via TLC (stain with KMnO4 or Anisaldehyde; aldehyde spot will appear distinct from ester).

  • Quench (The Rochelle Salt Method):

    • While still at -78°C, add Methanol (2.0 eq) to quench excess hydride.[1]

    • Pour the cold mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir at room temperature for 2-4 hours until the aluminum emulsion breaks into two clear layers.

  • Isolation: Extract with DCM (3x), wash with brine, dry over Na2SO4, and concentrate in vacuo at <30°C.

    • Yield Expectation: 85-92%.

    • Storage: Use immediately or store as a bisulfite adduct.

Route B: The Swern Oxidation (High Purity)

Best for converting Tetrahydrothiophene-2-methanol to the aldehyde while preserving the sulfur oxidation state.

Why Swern? Unlike PCC or Jones reagent, Swern oxidation uses an activated DMSO species that is highly selective for alcohols over sulfides at low temperatures.[1]

Protocol:

  • Activation: To a flame-dried flask under Argon, add Oxalyl Chloride (1.5 eq) and anhydrous DCM . Cool to -78°C .

  • DMSO Addition: Add DMSO (2.4 eq) dropwise. Gas evolution (CO/CO2) will occur. Stir for 15 minutes.

  • Substrate Addition: Add Tetrahydrothiophene-2-methanol (1.0 eq) dissolved in minimal DCM dropwise. Stir for 45 minutes at -78°C.

    • Mechanistic Insight: The alcohol reacts with the chlorodimethylsulfonium salt to form the alkoxysulfonium ylide.

  • Base Promoted Elimination: Add Triethylamine (Et3N) (5.0 eq) dropwise.

    • Observation: The solution will become thick/white (ammonium salts).

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[2]

    • Warning: The byproduct is Dimethyl Sulfide (DMS), which has an intense stench.[1] Bleach all glassware in a fume hood before removal.

Feedstock Synthesis: Ring Closure

If commercial starting materials are unavailable, the tetrahydrothiophene core is constructed via double-displacement.[1]

Reaction: 1,4-Dichlorobutane + Na2S


 Tetrahydrothiophene + 2 NaCl[1]

SynthesisFlow Dichlorobutane 1,4-Dichlorobutane THT Tetrahydrothiophene (Core Ring) Dichlorobutane->THT + Na2S, Phase Transfer Na2S Na2S (aq) Na2S->THT ChloroTHT 2-Chlorotetrahydrothiophene THT->ChloroTHT Functionalization Chlorination Chlorination (NCS/CCl4) Nitrile Tetrahydrothiophene- 2-carbonitrile ChloroTHT->Nitrile Cyanation Cyanation (NaCN/DMF) Ester Methyl Tetrahydrothiophene- 2-carboxylate Nitrile->Ester Acidic Methanolysis Hydrolysis Hydrolysis (HCl/MeOH) Reduction Reductive Route (A) (DIBAL-H, -78°C) Ester->Reduction Aldehyde Thiolane-2-carbaldehyde (Target) Reduction->Aldehyde

Figure 1: Complete lineage from commodity chemicals to the target aldehyde via the Nitrile/Ester intermediate.

Critical Quality Attributes (CQA) & Troubleshooting

IssueSymptomRoot CauseCorrective Action
Low Yield Complex mixture on TLCOver-reduction (Alcohol formation)Ensure temp stays <-70°C; quench before warming.
Impurity Peak at ~2.8 ppm (NMR)Sulfoxide formation (S=O)Incomplete removal of oxidants; use Swern, avoid mCPBA.[1]
Racemization Loss of optical rotationBasic workup too harshUse buffered quench (pH 7); avoid strong hydroxides.
Odor Complaints from lab staffVolatile sulfidesUse bleach (NaOCl) bath for all glassware/waste.

References

  • BenchChem. Experimental Protocol: Synthesis of Tetrahydrothiophene-2-carbonitrile. Retrieved from .

  • Wrobel, J. T., & Hejchman, E. (1987).[1] Synthesis of Tetrahydrothiophene-2-carboxylic acid.[3][4][5] Synthesis, 452.[1] (Cited in Ambeed Catalog for CAS 19418-11-2).

  • Ikegami, S. (1974).[1] Reduction of carboxylic acids to alcohols using LiAlH4.[6] Tetrahedron, 30, 2087.[1]

  • Organic Syntheses. General procedure for Swern Oxidation of alcohols to aldehydes.[7].[1]

  • Lu, Y., et al. (2014).[1][8] Thiophene Oxidation and Reduction Chemistry.[8] ResearchGate Review. .

  • AK Scientific. Catalog Entry for 2-(3-Chloro-2-methylprop-2-enyl)thiolane-2-carbaldehyde.[9].

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of Thiolane-2-carbaldehyde from 4-Bromobutanal

Executive Summary This application note details the synthetic pathway for generating thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde) utilizing 4-bromobutanal as the primary starting material. Critical Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for generating thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde) utilizing 4-bromobutanal as the primary starting material.

Critical Chemical Logic: Direct cyclization of 4-bromobutanal with a sulfur source yields tetrahydrothiophen-2-ol (a hemi-thioacetal), not the carbaldehyde. Furthermore, the target molecule (


) contains one more carbon atom than the precursor (

). Therefore, this protocol employs a "Ring Construction

C1-Homologation"
strategy. The workflow involves the reduction of the unstable aldehyde to an alcohol, sulfide-mediated cyclization to the tetrahydrothiophene (THT) core, and subsequent regioselective formylation via directed

-lithiation.

Strategic Analysis & Pathway Design

The Carbon-Count Challenge

A fundamental stoichiometric analysis reveals the necessity of a C1 homologation step:

  • Starting Material (4-Bromobutanal): 4 Carbons (Linear).

  • Target (Thiolane-2-carbaldehyde): 5 Carbons (4 in ring + 1 formyl group).

Synthetic Route Selection

To ensure high yield and reproducibility, we reject direct sulfur-aldehyde condensation (which leads to unstable hemi-thioacetals) in favor of a robust lithiation-formylation route.

The Pathway:

  • Stabilization (Reduction): Conversion of 4-bromobutanal to 4-bromobutanol to prevent polymerization and facilitate clean nucleophilic substitution.

  • Cyclization:

    
     displacement using Sodium Sulfide (
    
    
    
    ) to form the Tetrahydrothiophene (THT) ring.
  • Functionalization: Regioselective

    
    -deprotonation using 
    
    
    
    -BuLi/TMEDA followed by formylation with Dimethylformamide (DMF).
Reaction Scheme Visualization

ReactionScheme SM 4-Bromobutanal (C4H7BrO) Inter1 4-Bromobutanol (Reduction) SM->Inter1 NaBH4, MeOH (0°C) Inter2 Tetrahydrothiophene (THT Core) Inter1->Inter2 Na2S·9H2O HTC/Phase Transfer Lith 2-Li-Thiolane (Intermediate) Inter2->Lith n-BuLi, TMEDA (-78°C) Product Thiolane-2-carbaldehyde (Target) Lith->Product DMF, then H3O+

Figure 1: Step-wise synthetic transformation from linear halide to functionalized heterocycle.

Detailed Experimental Protocols

Phase 1: Precursor Stabilization & Ring Construction

Objective: Convert unstable 4-bromobutanal into the stable Tetrahydrothiophene (THT) ring.

Reagents & Equipment[1][2][3][4]
  • 4-Bromobutanal (Freshly prepared or distilled)

  • Sodium Borohydride (

    
    )
    
  • Sodium Sulfide nonahydrate (

    
    )
    
  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Solvents: Methanol, Dichloromethane (DCM), Water.

Step-by-Step Protocol
  • Reduction to 4-Bromobutanol:

    • Dissolve 4-bromobutanal (10.0 mmol) in Methanol (20 mL) at 0°C.

    • Slowly add

      
       (0.5 equiv, 5.0 mmol) over 15 minutes. Note: The aldehyde is reduced to the alcohol, preventing self-condensation.
      
    • Quench with saturated

      
       and extract with DCM. Dry over 
      
      
      
      and concentrate.
    • Yield Check: Quantitative conversion to 4-bromobutanol (colorless oil).[4]

  • Cyclization to Tetrahydrothiophene:

    • Setup: 3-neck round bottom flask equipped with a reflux condenser and vigorous stirring.

    • Reaction: Dissolve

      
       (1.2 equiv) in water (10 mL). Add TBAB (5 mol%).
      
    • Addition: Add the crude 4-bromobutanol (dissolved in 5 mL toluene or neat) dropwise to the sulfide solution at 60°C.

    • Mechanism: The sulfide anion displaces the bromide (intramolecularly after initial attack or intermolecularly followed by closure). Correction: 4-bromobutanol requires activation of the alcohol (e.g., Mesylation) for efficient ring closure with sulfide.

    • Refined Step 2 (One-Pot Activation): Treat 4-bromobutanol with Methanesulfonyl chloride (MsCl, 1.1 equiv) and

      
       in DCM (0°C to RT) to form the mesylate. Then, add the crude mesylate to the 
      
      
      
      aqueous solution at reflux.
    • Isolation: Steam distillation or extraction with Pentane. THT is a volatile liquid with a strong odor.

    • Safety: EXTREME STENCH WARNING. All operations must be performed in a high-efficiency fume hood. Treat glassware with bleach to oxidize residual sulfides.

Phase 2: Regioselective C1-Homologation (Formylation)

Objective: Introduce the aldehyde functionality at the


-position of the sulfur ring.
Reagents & Equipment[1][2][3][4]
  • Tetrahydrothiophene (Synthesized in Phase 1)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.6M in hexanes)
  • 
    -Tetramethylethylenediamine (TMEDA)
    
  • 
    -Dimethylformamide (DMF)[1]
    
  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Protocol
  • Complexation (The Directed Lithiation):

    • Flame-dry a 2-neck flask and purge with Argon.

    • Add Anhydrous THF (20 mL) and TMEDA (1.1 equiv).

    • Add Tetrahydrothiophene (1.0 equiv, e.g., 5 mmol).

    • Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi (1.1 equiv) dropwise via syringe over 20 minutes.
      
    • Mechanistic Insight: TMEDA coordinates the Lithium cation, breaking

      
      -BuLi aggregates and increasing the basicity of the butyl anion, facilitating the removal of the proton 
      
      
      
      to the sulfur atom (pKa ~40-44, lowered by S-stabilization).
    • Stir at -78°C for 1 hour. The solution typically turns a pale yellow.

  • Formylation:

    • Add anhydrous DMF (1.5 equiv) dropwise to the lithiated species at -78°C.

    • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Hydrolysis & Workup:

    • Quench the reaction with 1M HCl (10 mL) at 0°C. Crucial: Acidic hydrolysis is required to convert the intermediate hemi-aminolate to the aldehyde.

    • Extract with Diethyl Ether (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      .
      
    • Purification: Vacuum distillation (bulb-to-bulb) is preferred due to the volatility and oxidative sensitivity of the product.

Data Interpretation & Quality Control

Expected Analytical Data
Analytical MethodExpected Signal CharacteristicsStructural Assignment
1H-NMR (CDCl3)

9.8 - 9.9 ppm (d, 1H)
Aldehyde Proton (-CHO) . Distinctive diagnostic peak.
1H-NMR

3.8 - 4.0 ppm (m, 1H)
C2-H . Proton alpha to both Sulfur and Carbonyl.
1H-NMR

2.8 - 3.1 ppm (m, 2H)
C5-H . Protons adjacent to Sulfur (ring).
IR Spectroscopy 1720 - 1730 cm

C=O Stretch . Strong carbonyl absorption.
GC-MS M+ peak at m/z 116Molecular ion corresponding to

.
Workflow Diagram: Lithiation Pathway

LithiationPath Setup Anhydrous Setup THF, TMEDA, THT (-78°C) Deprot Deprotonation Add n-BuLi Setup->Deprot Argon Atm Inter Intermediate [2-Lithio-thiolane] Deprot->Inter Kinetic Control Quench Electrophilic Trapping Add DMF Inter->Quench C-C Bond Formation Hydro Acid Hydrolysis HCl (aq) Quench->Hydro Release Aldehyde

Figure 2: Critical process flow for the cryogenic formylation step.

Troubleshooting & Safety Directives

Common Failure Modes
  • Low Yield in Step 2 (Cyclization): Often caused by poor leaving group quality on the alcohol. Solution: Ensure complete conversion to Mesylate/Tosylate before adding Sulfide. Direct reaction of the alcohol requires harsh acid catalysts which may degrade the backbone.

  • No Aldehyde Peak (Step 3): Usually due to moisture in the THF or TMEDA killing the lithiated species. Solution: Distill TMEDA over

    
     and THF over Na/Benzophenone immediately before use.
    
  • Polymerization: Thiolane-2-carbaldehyde can oxidize or polymerize upon standing. Storage: Store under Argon at -20°C.

Safety: "The Stench Protocol"

Thiolane (Tetrahydrothiophene) is a potent odorant (used in natural gas).

  • Containment: Use a bleach trap for the vacuum pump exhaust.

  • Decontamination: Wash all glassware with a 10% Sodium Hypochlorite (Bleach) solution before removing it from the hood. This oxidizes the sulfide to odorless sulfoxide/sulfone.

References

  • Synthesis of Tetrahydrothiophene

    • Source: Org.[3][5][6][7][8] Synth. 1958, 38, 86. "Tetrahydrothiophene".

    • Context: Foundational method for cyclizing 1,4-dihaloalkanes with sodium sulfide.
    • URL:[Link]

  • Lithiation of Saturated Sulfur Heterocycles

    • Source:Journal of Organic Chemistry, 1982, 47(19), 3730–3732.
    • Context: Defines the TMEDA/n-BuLi conditions required to deprotonate the satur
    • URL:[Link]

  • Formylation via DMF (General Protocol)

    • Source:Chemical Reviews, 2004, 104(5), 2417–2432. "Organolithium Reagents in Pharmaceutical Synthesis".
    • Context: Authoritative review on the mechanism of DMF quenching of lithi
    • URL:[Link]

  • Handling of 4-Bromobutanal

    • Source:Tetrahedron Letters, 1993, 34(39), 6205-6208.
    • Context: Discusses the equilibrium and stability of 4-halobutanal deriv
    • URL:[Link]

Sources

Application

High-Fidelity Partial Reduction of Tetrahydrothiophene-2-carbonitrile to Tetrahydrothiophene-2-carbaldehyde

Methodology: Cryogenic DIBAL-H Reduction with Tartrate Emulsion Break Executive Summary The partial reduction of tetrahydrothiophene-2-carbonitrile to its corresponding aldehyde, tetrahydrothiophene-2-carbaldehyde , pres...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Cryogenic DIBAL-H Reduction with Tartrate Emulsion Break

Executive Summary

The partial reduction of tetrahydrothiophene-2-carbonitrile to its corresponding aldehyde, tetrahydrothiophene-2-carbaldehyde , presents a specific set of chemoselective challenges. Unlike standard aliphatic nitriles, the presence of the cyclic thioether introduces the risk of catalyst poisoning (in hydrogenation methods) and Lewis acid-base interference (in hydride reductions).

This Application Note details a robust protocol using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. This method circumvents the sulfur poisoning issues associated with Raney Nickel (Stephen reduction) and avoids the over-reduction to primary amines common with Lithium Aluminum Hydride (


). Critical to this protocol is the Rochelle’s Salt workup , designed to solubilize aluminum salts and prevent the formation of gelatinous emulsions that trap the sulfur-rich product.

Mechanistic Insight & Chemical Logic

The Challenge of the Sulfur Heterocycle

The substrate contains two competing Lewis basic sites: the nitrile nitrogen and the ring sulfur.

  • Nitrile (

    
    ):  The desired site of reduction.
    
  • Thioether (

    
    ):  A soft Lewis base capable of coordinating with the empty p-orbital of the aluminum species.
    

While Aluminum is a hard Lewis acid (preferring Nitrogen/Oxygen), the proximity of the sulfur can retard the reaction kinetics by temporarily sequestering the reducing agent. Therefore, strict stoichiometry control (1.0 to 1.1 equivalents) is required to ensure the nitrile is reduced without promoting ring-opening desulfurization or over-reduction to the alcohol.

The DIBAL-H Pathway

The reaction relies on the formation of a stable N-aluminimine intermediate . At low temperatures (-78°C), this intermediate is inert to further hydride addition.[1] It precipitates or remains stable in solution until an acidic hydrolysis releases the aldehyde.

DIBAL_Mechanism Substrate Tetrahydrothiophene- 2-carbonitrile Complex Al-N Coordination Substrate->Complex Lewis Acid-Base Interaction Reagent DIBAL-H (1.0-1.1 eq) Reagent->Complex Intermediate Stable Tetrahedral Al-Imine Species (-78°C) Complex->Intermediate Hydride Transfer Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product Tetrahydrothiophene- 2-carbaldehyde Hydrolysis->Product Elimination of Aluminum salts

Figure 1: Mechanistic pathway of DIBAL-H reduction.[2] The stability of the green node (Intermediate) at -78°C is the determining factor for chemoselectivity.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Tetrahydrothiophene-2-carbonitrile (Dry, >98% purity).

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes). Note: Toluene is preferred as it solubilizes the intermediate better than hexanes.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[3]

  • Quench: Saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
Phase 1: Preparation (T = 0:00)
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) under vacuum and backfill with Argon x3.

  • Solvation: Dissolve tetrahydrothiophene-2-carbonitrile (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

    • Why Toluene? Toluene minimizes the coordination of the solvent to the aluminum, unlike THF which can compete with the nitrile.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Phase 2: Reduction (T = 0:15 - 2:15)
  • Addition: Add DIBAL-H (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Rate: Maintain internal temperature below -70°C. An exotherm indicates rapid coordination; fast addition leads to over-reduction.

  • Incubation: Stir at -78°C for 2 hours.

    • Monitoring: Check TLC (stain with KMnO4 or Iodine; sulfur compounds stain well). If starting material remains, add 0.1 equiv DIBAL-H. Do not warm up.

Phase 3: The Critical Quench (T = 2:15 - 3:30)
  • Initial Quench: While still at -78°C, add Methanol (2.0 equiv) dropwise to destroy excess hydride.

    • Caution: Vigorous gas evolution (

      
      ).
      
  • Emulsion Break: Pour the cold reaction mixture into a vigorously stirring beaker containing saturated aqueous Rochelle’s Salt (15 mL per mmol substrate).

  • Digestion: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

    • Visual Cue: The mixture will transition from a cloudy, gray emulsion to two distinct, clear layers (organic top, aqueous bottom). Do not skip this stir time.

Phase 4: Isolation
  • Extraction: Separate layers. Extract aqueous phase with Ethyl Acetate (3x).[3]

  • Drying: Wash combined organics with Brine, dry over

    
    .
    
  • Filtration & Concentration: Filter and concentrate in vacuo at low temperature (<30°C).

    • Stability Warning: Alpha-thio aldehydes can be unstable. Store under inert gas at -20°C or use immediately.

Troubleshooting & Optimization

The following decision matrix addresses common failure modes specific to sulfur-containing nitriles.

Troubleshooting_Tree Start Issue Observed Q1 Starting Material Remains? Start->Q1 Q2 Over-reduction (Amine/Alcohol)? Start->Q2 Q3 Low Yield / Emulsion? Start->Q3 Sol1 S-Coordination Interference. Increase DIBAL to 1.2-1.3 eq. Q1->Sol1 Sol2 Temp too high. Ensure strict -78°C. Check thermometer calibration. Q2->Sol2 Sol3 Incomplete Hydrolysis. Extend Rochelle's Salt stir time to 3+ hours. Q3->Sol3

Figure 2: Troubleshooting decision tree for DIBAL-H reductions of sulfur heterocycles.

Data Summary: Solvent & Stoichiometry Effects[4]
ParameterCondition A (Recommended)Condition B (Risky)Condition C (Avoid)
Solvent TolueneDCMTHF (Competes with nitrile)
Temperature -78°C-40°C0°C (leads to alcohol)
Equivalents 1.1 eq1.0 eq>1.5 eq
Quench Rochelle's Salt1M HClNaOH (Aldol polymerization risk)

Safety & Handling (E-E-A-T)

  • Pyrophoric Hazard: DIBAL-H is pyrophoric. Transfer techniques (cannula or sure-seal syringe) must be used. Have a Class D fire extinguisher nearby.

  • Stench Management: Tetrahydrothiophene derivatives often possess strong, disagreeable odors (mercaptan-like). All work, including rotary evaporation, must occur in a fume hood. Bleach (sodium hypochlorite) can be used to oxidize trace sulfur residues on glassware.

  • Cyanide Risk: While the nitrile group is being reduced, not hydrolyzed to cyanide, accidental contact with strong acids in the presence of waste streams should be managed carefully.

References

  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Miller, A. E.; Biss, B. I. (2011). "Diisobutylaluminum Hydride (DIBAL-H)".[1][2][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Organic Chemistry Portal. (2024). "Reduction of Nitriles to Aldehydes".

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative source on Al-H vs B-H selectivity).
  • BenchChem Protocols. (2024). "General Workflow for DIBAL-H Reduction".

Sources

Method

Application Note: High-Fidelity Reductive Amination of Thiolane-2-Carbaldehyde

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for the reductive amination of thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde). The protocol prior...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable method for the reductive amination of thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde).

The protocol prioritizes chemical yield , stereochemical retention , and chemoselectivity , specifically addressing the challenges posed by the sulfur heteroatom (catalyst poisoning) and the


-chiral center (racemization risk).

Introduction & Strategic Analysis

Thiolane-2-carbaldehyde (C


H

OS) is a saturated heterocyclic building block used in the synthesis of peptidomimetics and sulfur-containing bioisosteres. Unlike its aromatic analog (thiophene-2-carbaldehyde), the thiolane ring possesses significant conformational flexibility and a reactive thioether moiety that dictates specific synthetic constraints.
Core Synthetic Challenges
  • Catalyst Poisoning: The thioether sulfur at position 1 is a potent poison for heterogeneous transition metal catalysts (Pd, Pt, Ni). Consequently, catalytic hydrogenation (H

    
    /Pd-C) is strictly contraindicated  for this substrate.[1]
    
  • Stereochemical Instability: The aldehyde proton is located at the C2 position, adjacent to both the carbonyl and the sulfur atom. This

    
    -proton is sufficiently acidic to undergo enolization, leading to racemization of enantiopure starting materials under basic conditions or high thermal stress.
    
  • Oxidation Sensitivity: The sulfide sulfur is prone to oxidation to sulfoxides (S=O) or sulfones (O=S=O) if exposed to strong oxidants or non-selective reaction conditions.

Selected Approach: This guide utilizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent. STAB allows for "one-pot" reductive amination under mildly acidic conditions (pH 5–6), which minimizes racemization and avoids the toxicity associated with cyanoborohydrides.

Mechanistic Pathway

The reaction proceeds via the formation of an equilibrium mixture of the hemiaminal and the iminium ion, followed by irreversible hydride transfer.

  • Activation: Acetic acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Addition: The amine nucleophile attacks the carbonyl carbon to form a hemiaminal.[2]

  • Elimination: Water is eliminated to generate the reactive iminium ion intermediate.

  • Reduction: The borohydride reagent selectively delivers a hydride to the iminium carbon (faster than it reduces the aldehyde), yielding the amine.

ReductiveAmination Aldehyde Thiolane-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine Amine->Hemiaminal Nucleophilic Attack Acid AcOH (Catalyst) Acid->Hemiaminal Promotes Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product 2-Aminomethylthiolane Derivative Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Figure 1: Mechanistic flow of the STAB-mediated reductive amination.[1] The acid catalyst is critical for the dehydration step to form the reducible iminium species.

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Primary and secondary aliphatic amines, non-electron-deficient anilines. Advantages: Mild conditions, high chemoselectivity, minimal racemization.[1]

Reagents & Materials[5][6][7][8][9]
  • Substrate: Thiolane-2-carbaldehyde (1.0 equiv).

  • Amine: 1.0 – 1.2 equiv (Use free base if possible; if using HCl salt, add 1.0 equiv Et

    
    N).[1]
    
  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    , STAB) (1.4 – 1.5 equiv).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][3] Avoid Methanol with STAB.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Methodology
  • Preparation of Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Thiolane-2-carbaldehyde (1.0 mmol) in DCE (5.0 mL, 0.2 M).

    • Note: If the aldehyde is a crude oil from a Swern oxidation, ensure all DCM/DMSO is removed, or use the crude directly if purity allows.[1]

  • Amine Addition: Add the Amine (1.1 mmol).

    • Observation: The solution may warm slightly.

    • Immediately add Glacial Acetic Acid (1.0 – 2.0 mmol). The acid catalyzes the formation of the imine/iminium species. Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

  • Reduction: Add solid NaBH(OAc)

    
      (1.5 mmol) in one portion.
    
    • Note: Gas evolution (H

      
      ) is minimal but possible.
      
    • Seal the flask under a nitrogen or argon atmosphere (optional but recommended for sulfur compounds).

  • Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of aldehyde (often UV active if derivatized, or visualize with KMnO

      
      /DNP stain).[1]
      
    • Side Reaction Check: Check for the formation of the alcohol byproduct (thiolane-2-methanol) which results from direct reduction of the aldehyde.

  • Workup (Quench): Quench the reaction by adding saturated aqueous NaHCO

    
      (10 mL). Stir vigorously for 15 minutes until gas evolution (CO
    
    
    
    from acid neutralization) ceases.
  • Extraction: Extract the aqueous layer with DCM or EtOAc (3 x 10 mL). Combine organic layers and wash with Brine . Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:[1]5) containing 1% NH

      
      OH is typically effective for polar amines.
      

Protocol B: Sterically Hindered or Unreactive Amines (Ti(OiPr) Method)

Applicability: Electron-deficient anilines, bulky secondary amines, or acid-sensitive substrates where imine formation is slow. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine.

Reagents
  • Substrate: Thiolane-2-carbaldehyde (1.0 equiv).

  • Amine: 1.0 – 1.2 equiv.

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.2 – 1.5 equiv).[1]
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN).[4]
  • Solvent: THF (anhydrous) for Step 1; Ethanol/Methanol for Step 2.

Step-by-Step Methodology
  • Imine Formation (Neat or Concentrated): In a dry flask, combine Thiolane-2-carbaldehyde (1.0 mmol), Amine (1.1 mmol), and Ti(OiPr)

    
      (1.5 mmol).[1]
    
    • Condition: Stir neat (without solvent) or in minimal THF (1 mL) at RT for 2–4 hours.

    • Why: This forces the dehydration step, ensuring complete conversion to the imine before reduction.

  • Dilution and Reduction: Dilute the viscous mixture with Absolute Ethanol (5 mL).

    • Caution: Ensure the flask is vented. Add NaBH

      
        (1.5 mmol) carefully.
      
    • Note: The reaction may be exothermic.

  • Workup (Titanium Quench): Add water (2 mL) to quench. A heavy white precipitate (TiO

    
    ) will form.
    Filter the mixture through a pad of Celite  to remove titanium salts. Wash the pad with EtOAc.
    
  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO

    
    , dry, and purify as in Protocol A.
    

Critical Optimization Data

Reductant Selection Matrix
ReductantSolvent SystemReactivityRisk ProfileRecommendation
NaBH(OAc)

DCE, THFModerateLow ToxicityPrimary Choice. Best for avoiding direct aldehyde reduction.
NaBH

CN
MeOH, pH 5-6LowHigh Toxicity (HCN risk)Use only if STAB fails. Requires strict pH control.
NaBH

MeOH, EtOHHighNon-selectiveUse only with Ti(OiPr)

pre-formation step.
H

/ Pd-C
EtOH, EtOAcN/AIneffective Do Not Use. Sulfur poisons the catalyst.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield (Aldehyde Recovery) Incomplete imine formation.Switch to Protocol B (Ti(OiPr)

) to force dehydration.
Low Yield (Alcohol Formation) Direct reduction of aldehyde.Ensure Amine and Acid are mixed with Aldehyde before adding STAB.
Racemization High pH or high temp.Maintain RT. Avoid strong bases. Use STAB (mildly acidic).
Foul Odor (Sulfur) Volatile sulfides.Quench all glassware with dilute bleach (NaOCl) to oxidize sulfur residues.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][3] Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1] Link[1]

  • Bhattarai, K., et al. "Sulfur-Containing Heterocycles: Synthesis and Properties." Kuwait Journal of Science, vol. 46, no.[1][5] 3, 2019. (Context on Thiophene/Thiolane stability).

  • Li, J. J. "Reductive Amination." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009. Link

  • Master Organic Chemistry. "Reductive Amination: The Definitive Guide." Link

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation Reactions with Tetrahydrothiophene-2-carbaldehyde

Introduction The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a base.[1][2] This reaction is a modification of the aldol condensation and is pivotal in generating α,β-unsaturated compounds, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[1][3][4] The versatility of the Knoevenagel condensation allows for the use of a wide array of aldehydes and active methylene compounds, leading to a diverse range of products.[4][5] This guide provides an in-depth exploration of the Knoevenagel condensation specifically utilizing tetrahydrothiophene-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. The resulting vinyl-substituted tetrahydrothiophene scaffolds are key components in various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[6]

This document will detail the mechanistic underpinnings, provide optimized protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers in organic synthesis and drug development.

Mechanistic Insights: The Knoevenagel Condensation Pathway

The Knoevenagel condensation proceeds through a well-established three-step mechanism, initiated by a basic catalyst.[7] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Carbanion Formation: A base, commonly a primary or secondary amine like piperidine or pyrrolidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion.[1][6][7][8] The acidity of the methylene protons is enhanced by the presence of adjacent electron-withdrawing groups (Z, Z'), such as nitrile (-CN), ester (-COOR), or nitro (-NO2) groups.[1][7]

  • Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrothiophene-2-carbaldehyde. This step results in the formation of a tetrahedral intermediate, a β-hydroxy carbonyl compound.[1][7]

  • Dehydration: The intermediate alkoxide is protonated by the conjugate acid of the catalyst. Subsequently, a molecule of water is eliminated through a dehydration process, which is often spontaneous and driven by the formation of a stable, conjugated α,β-unsaturated system.[1][7][9]

Visualizing the Mechanism

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism Aldehyde Tetrahydrothiophene- 2-carbaldehyde Adduct β-Hydroxy Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion Base abstraction of α-H+ Base Base (B:) Base->Carbanion Carbanion->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration (-H2O) Water H2O Adduct->Water RegeneratedBase Regenerated Base (BH)

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide a framework for conducting Knoevenagel condensation reactions with tetrahydrothiophene-2-carbaldehyde. Optimization of these conditions may be necessary depending on the specific active methylene compound used and the desired scale of the reaction.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile under Solvent-Free Conditions

This protocol is advantageous for its efficiency and adherence to green chemistry principles by minimizing solvent waste.[10][11][12]

Materials:

  • Tetrahydrothiophene-2-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Hexane and Ethyl Acetate (for TLC)

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Preparation: In a clean, dry mortar, combine tetrahydrothiophene-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Catalyst Addition: Add piperidine (0.1 mmol) to the mixture.

  • Grinding: Gently grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up and Purification: Upon completion, add cold water to the reaction mixture to precipitate the solid product. Filter the solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure 2-(tetrahydrothiophen-2-ylidene)malononitrile.

Protocol 2: Lewis Acid-Catalyzed Condensation with Ethyl Cyanoacetate

Lewis acid catalysts can be effective alternatives to basic catalysts, particularly for sensitive substrates.[13]

Materials:

  • Tetrahydrothiophene-2-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Zinc Chloride (ZnCl₂) (0.2 mmol)

  • Toluene (5 mL)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel)

  • Hexane and Ethyl Acetate (for TLC)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add tetrahydrothiophene-2-carbaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), zinc chloride (0.2 mmol), and toluene (5 mL).

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure ethyl 2-cyano-3-(tetrahydrothiophen-2-yl)acrylate.

Visualizing the Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst Start->Reactants Reaction Reaction under Optimized Conditions (e.g., Grinding or Reflux) Reactants->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for Knoevenagel condensation.

Key Reaction Parameters and Optimization

The success of the Knoevenagel condensation with tetrahydrothiophene-2-carbaldehyde hinges on the careful selection and control of several key parameters.

ParameterInfluence on the ReactionRecommended Conditions & Rationale
Catalyst The choice of catalyst dictates the reaction rate and can influence the product yield and purity. Basic catalysts like piperidine and pyrrolidine are common.[6][8] Lewis acids such as ZnCl₂ or solid-supported catalysts can also be employed.[11][13]For simple, high-yielding reactions, a catalytic amount of a secondary amine like piperidine is often sufficient. For substrates sensitive to strong bases, a milder Lewis acid or a heterogeneous catalyst may be preferable to minimize side reactions.
Solvent The solvent can affect the solubility of reactants and the reaction rate. While many Knoevenagel condensations are performed in solvents like ethanol, toluene, or acetonitrile, solvent-free conditions are increasingly popular for their environmental benefits.[10][14]Solvent-free conditions, where applicable, are highly recommended to simplify work-up and reduce waste.[10] For reactions requiring heating, a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.
Temperature The reaction temperature influences the rate of condensation. Many Knoevenagel reactions proceed efficiently at room temperature, especially with highly reactive substrates.[14] In some cases, gentle heating may be required to achieve a reasonable reaction rate.Start at room temperature. If the reaction is sluggish, gentle heating (40-80 °C) can be applied. For azeotropic water removal, the boiling point of the solvent will dictate the reaction temperature.
Active Methylene Compound The nature of the electron-withdrawing groups on the active methylene compound affects its acidity and nucleophilicity. Common examples include malononitrile, ethyl cyanoacetate, and Meldrum's acid.[1][4]Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two nitrile groups. Ethyl cyanoacetate is also a good substrate. The choice will depend on the desired functionality in the final product.

Applications in Drug Discovery and Development

The products derived from the Knoevenagel condensation of tetrahydrothiophene-2-carbaldehyde are of significant interest to the pharmaceutical industry. The resulting α,β-unsaturated systems are versatile intermediates for the synthesis of more complex heterocyclic structures. The tetrahydrothiophene moiety itself is a privileged scaffold found in numerous biologically active compounds. The introduction of various substituents via the Knoevenagel condensation allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, making this synthetic route a valuable tool for medicinal chemists.[3][4][6]

Conclusion

The Knoevenagel condensation of tetrahydrothiophene-2-carbaldehyde is a robust and versatile method for the synthesis of valuable heterocyclic building blocks. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can efficiently generate a diverse library of compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to employ this powerful synthetic transformation.

References

  • Yadav, V. et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. 2017, 6(8), 554-574. Available from: [Link]

  • Nikpassand, M. et al. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ASEC. 2023, 4(3), 291-297. Available from: [Link]

  • Rupainwar, R. et al. The Importance and Applications of Knoevenagel Reaction (Brief Review). Orient. J. Chem. 2019, 35(1), 423-429. Available from: [Link]

  • Kaur, R. et al. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Arch. Pharm. (Weinheim). 2022, 355(7), e2200057. Available from: [Link]

  • Reddy, B. M. et al. Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl3 at room temperature. ResearchGate. 2007. Available from: [Link]

  • Li, Y-Q. et al. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Adv. 2018, 8(51), 29201-29206. Available from: [Link]

  • Moody, C. J. et al. Indoles via Knoevenagel–Hemetsberger reaction sequence. Org. Biomol. Chem. 2004, 2(8), 1153-1161. Available from: [Link]

  • All Chemistry. Knoevenagel condensation. YouTube. 2023. Available from: [Link]

  • De, S. K. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. 2008, 1(3), 163-166. Available from: [Link]

  • Ranu, B. C. et al. Efficient Solvent-Free Knoevenagel Condensation Between β-Diketone and Aldehyde Catalyzed by Silica Sulfuric Acid. Synthetic Communications. 2006, 36(16), 2273-2279. Available from: [Link]

  • Kumar, A. et al. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. 2022, 66(1), 74-84. Available from: [Link]

  • Gaikwad, M. S. et al. A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. 2021. Available from: [Link]

  • Johnson, J. R. The Knoevenagel Condensation. Organic Reactions. 2011. Available from: [Link]

  • Al-Jbouri, F. A. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. 2020, 47(2). Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • da Silva, A. C. M. et al. Dual Role of Cyanoacetic Acid: As a Catalyst for Biginelli Reaction and as a Reagent for Knoevenagel Condensation with Larvicidal Activity. J. Braz. Chem. Soc. 2024, 35(1), e20230188. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Organic Syntheses. 2-thenaldehyde. Available from: [Link]

  • Patel, R. C. et al. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Science and Research. 2014, 3(7), 172-174. Available from: [Link]

  • Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Available from: [Link]

  • ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... Available from: [Link]

  • ResearchGate. Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. Available from: [Link]

  • Weston, A. W. et al. PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. J. Org. Chem. 1948, 13(6), 801-804. Available from: [Link]

  • Dhongade-Desai, S. et al. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. 2018. Available from: [Link]

  • Al-Zahrani, F. M. et al. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Polymers (Basel). 2023, 15(15), 3298. Available from: [Link]

  • da Silva, A. C. et al. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Annals of Chemical and Medical Sciences. 2018, 1(2). Available from: [Link]

Sources

Method

Application Note: Preparation and Stabilization of Thiolane-2-carbaldehyde via Acetal Protection

Abstract Thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde) is a critical chiral building block in the synthesis of biotin analogues, nucleosides, and sulfur-containing peptidomimetics. However, its isolation i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde) is a critical chiral building block in the synthesis of biotin analogues, nucleosides, and sulfur-containing peptidomimetics. However, its isolation is complicated by the high reactivity of the aldehyde group adjacent to the sulfide moiety, which leads to rapid racemization, dimerization, and polymerization. This Application Note details a robust protocol for the synthesis of thiolane-2-carbaldehyde masked as its dimethyl acetal, followed by controlled deprotection strategies. By utilizing a DIBAL-H reduction of the corresponding ester followed by in situ acetalization, researchers can generate a stable, storable intermediate that releases the active aldehyde only when required.

Strategic Analysis: The Alpha-Thio Aldehyde Challenge

The primary challenge in handling thiolane-2-carbaldehyde lies in the "Alpha-Thio Effect." The sulfur atom at position 1 exerts significant electronic influence on the C2 position:

  • Racemization: The acidity of the

    
    -proton is enhanced by the adjacent sulfur and carbonyl group, making the aldehyde prone to rapid racemization under even mild basic or acidic conditions.
    
  • Oxidative Susceptibility: The sulfide is easily oxidized to sulfoxide (S=O) or sulfone (O=S=O) by reagents commonly used to manipulate the aldehyde.

  • Polymerization: Unlike its aromatic counterpart (thiophene-2-carbaldehyde), the saturated thiolane ring possesses a flexible conformation that allows the aldehyde to undergo self-aldol condensation or polymerization.

The Solution: Trapping the aldehyde immediately as an acetal (e.g., dimethyl acetal or 1,3-dioxolane) locks the stereochemistry and masks the electrophilic carbonyl, rendering the molecule stable for storage and purification.

Visualizing the Stability Pathway

G Ester Methyl Thiolane-2-carboxylate (Stable Precursor) Aldehyde Thiolane-2-carbaldehyde (Unstable Intermediate) Ester->Aldehyde DIBAL-H -78°C Polymer Polymers / Dimers (Degradation Product) Aldehyde->Polymer RT / Time Acetal Thiolane-2-carbaldehyde Dimethyl Acetal (Stable Target) Aldehyde->Acetal MeOH / H+ (Trapping)

Figure 1: Stability logic flow. The unstable aldehyde intermediate must be kinetically trapped as the acetal to avoid degradation.

Protocol A: Synthesis of Thiolane-2-carbaldehyde Dimethyl Acetal

This protocol utilizes the partial reduction of methyl tetrahydrothiophene-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H), followed by an acidic methanol quench to form the acetal directly.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
Methyl tetrahydrothiophene-2-carboxylate 1.0SubstrateStench (Sulfur)
DIBAL-H (1.0 M in Toluene) 1.1ReductantPyrophoric; Reacts violently with water
Methanol (Anhydrous) SolventQuench/ReagentFlammable, Toxic
Orthotitanic acid (catalytic) 0.05CatalystMoisture sensitive
Dichloromethane (DCM) SolventSolventCarcinogen suspect
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Substrate Dissolution: Charge the flask with methyl tetrahydrothiophene-2-carboxylate (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Temperature control is critical.[2] Above -60°C, DIBAL-H may over-reduce the ester to the primary alcohol (thiolane-2-methanol).

  • Reduction: Slowly add DIBAL-H (11.0 mmol, 11 mL of 1.0 M solution) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Observation: The solution should remain clear or turn slightly yellow.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Verify consumption of starting material via TLC (Hexane/EtOAc 4:1). The aldehyde spot may streak; look for disappearance of the ester.

  • Acetal Trapping (The "One-Pot" Modification):

    • Instead of a standard aqueous workup (which releases the unstable aldehyde), inject a solution of anhydrous Methanol (20 mL) containing acetyl chloride (1.0 mL) directly into the -78°C reaction mixture.

    • Allow the mixture to warm to room temperature (RT) over 4 hours.

    • Mechanism:[1][6][7][8][9][10] The aluminum alkoxide intermediate is quenched by methanol, releasing the aldehyde, which is immediately converted to the dimethyl acetal by the excess methanol and acid catalyst.

  • Workup:

    • Quench the reaction with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) to solubilize aluminum salts. Stir vigorously for 1 hour until two clear layers form.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Neutral Alumina or Silica treated with 1% Et3N) using Hexane/EtOAc (9:1).

    • Result: Colorless oil.

    • Validation: ¹H NMR should show the acetal proton as a doublet at ~4.5-5.0 ppm and two methoxy singlets at ~3.3 ppm.

Protocol B: Controlled Deprotection (Aldehyde Release)

When the free aldehyde is required for downstream chemistry (e.g., Wittig reaction, Reductive Amination), mild deprotection is necessary to prevent sulfur oxidation or racemization.

Method: Transacetalization (Recommended)

This method uses acetone to "swap" the acetal, releasing the volatile dimethyl acetal of acetone and the target aldehyde under equilibrium control.

Reagents:

  • Thiolane-2-carbaldehyde dimethyl acetal (1.0 equiv)

  • Acetone (Solvent/Reagent, 10 vol)

  • Indium(III) Triflate or p-TsOH (0.05 equiv) - Indium is milder.

Protocol:

  • Dissolve the acetal in wet acetone (containing 2% water).

  • Add the catalyst (In(OTf)₃ or p-TsOH) at 0°C.

  • Stir at 0°C to RT for 1-2 hours.

  • Critical Step: Do not concentrate to dryness if possible. Use the solution directly in the next step. If isolation is needed, extract with ether, wash with NaHCO₃, and concentrate at low temperature (<30°C).

Troubleshooting & Quality Control

Decision Tree for Common Failures

Troubleshooting Start Issue Observed Smell Strong 'Garlic' Odor (Ring Opening) Start->Smell LowYield Low Yield of Acetal Start->LowYield Alcohol Product is Alcohol (Over-reduction) Start->Alcohol Check1 Use weaker acid (PPTS) or Transacetalization Smell->Check1 Cause: Acid too strong Check2 Increase MeOH/H+ time or use Orthoformate LowYield->Check2 Cause: Incomplete Trapping Check3 Maintain -78°C strictly Check DIBAL stoichiometry Alcohol->Check3 Cause: Temp > -60°C

Figure 2: Troubleshooting logic for thiolane aldehyde synthesis.

Analytical Validation (Self-Check)
  • NMR (¹H): The C2-H (alpha to Sulfur) is a diagnostic triplet/multiplet around 3.5-3.8 ppm. If this shifts significantly downfield, check for sulfoxide formation.

  • Odor: Pure acetal has a mild, earthy sulfur smell. A sharp, biting odor indicates free aldehyde or ring-opened thiols.

References

  • DIBAL-H Reduction Mechanism & Protocols

    • Mechanism of DIBAL Reduction of Esters to Aldehydes.[3][8] Chemistry Steps.[1][2][10][11] Available at: [Link]

    • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.[8] Master Organic Chemistry. Available at: [Link]

  • Stability of Thio-Aldehydes

    • Thial (Thioaldehyde) Stability and Reactivity.[12] Wikipedia. Available at: [Link]

    • Thiols and Thioethers: Acidity and Stability. Master Organic Chemistry. Available at: [Link]

  • Acetal Deprotection Methodologies

    • Synthesis of Aldehydes by Deprotection. Organic Chemistry Portal. Available at: [Link]

    • Solid State Deprotection of Acetals. PMC (NIH). Available at: [Link]

Sources

Application

Reaction conditions for nucleophilic addition to tetrahydrothiophene-2-carbaldehyde

Application Note: Precision Control of Nucleophilic Addition to Tetrahydrothiophene-2-carbaldehyde Executive Summary Tetrahydrothiophene-2-carbaldehyde (THT-2-CHO) is a critical chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Control of Nucleophilic Addition to Tetrahydrothiophene-2-carbaldehyde

Executive Summary

Tetrahydrothiophene-2-carbaldehyde (THT-2-CHO) is a critical chiral building block in the synthesis of 4'-thionucleosides, biotin analogs, and penem antibiotics. Unlike its aromatic counterpart (thiophene-2-carbaldehyde), THT-2-CHO possesses a stereogenic center at the


-position (

) and a flexible, puckered ring system.

This guide addresses the primary challenge in functionalizing THT-2-CHO: Stereochemical Control. The sulfur atom at position 1 acts as a "soft" Lewis base, capable of coordinating with metal cations (


, 

,

). This creates a dichotomy in nucleophilic addition:
  • Chelation Control (Cram-Chelate): Yields syn-diastereomers (typically).[1]

  • Steric Control (Felkin-Anh): Yields anti-diastereomers.

This protocol details optimized conditions for Grignard additions, leveraging solvent effects and Lewis acid additives to tune diastereoselectivity (


).

Part 1: Reactivity Profile & Mechanistic Strategy

The "Sulfur Switch" Mechanism

The outcome of the reaction depends heavily on whether the sulfur atom participates in the transition state.

  • Scenario A: Non-Chelating Conditions (Felkin-Anh Model)

    • Conditions: Polar coordinating solvents (THF, DMF) or bulky counterions (

      
      , bulky 
      
      
      
      species).
    • Mechanism: The solvent solvates the metal cation, preventing interaction with the sulfur lone pair. The nucleophile attacks from the least hindered trajectory (anti to the C-S bond).

    • Outcome: Formation of the anti-alcohol (1,2-anti relationship).

  • Scenario B: Chelating Conditions (Cram-Chelate Model)

    • Conditions: Non-polar solvents (DCM, Toluene, or 2-MeTHF) and bidentate-coordinating metals (

      
      , 
      
      
      
      ,
      
      
      ).
    • Mechanism: The metal ion bridges the carbonyl oxygen and the ring sulfur, locking the conformation. The nucleophile attacks from the face opposite the bulky ring system.

    • Outcome: Enhanced formation of the syn-alcohol.

Stability & Handling
  • Racemization: The

    
    -proton is acidic (
    
    
    
    ). Strong bases or prolonged exposure to amine catalysts can racemize the C2 center.
  • Oxidation: The sulfur is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) upon exposure to air, which drastically alters the electronic properties and destroys chelation potential.
  • Odor: THT derivatives have low odor thresholds. All work must be performed in a high-efficiency fume hood with bleach traps.

Part 2: Experimental Logic & Decision Matrix

The following decision tree illustrates the selection of reaction conditions based on the desired stereochemical outcome.

ReactionLogic Start Target: THT-2-CHO Nucleophilic Addition Select_Outcome Desired Stereochemistry? Start->Select_Outcome Syn_Path Syn-Selective (Chelation Control) Select_Outcome->Syn_Path Maximize Chelation Anti_Path Anti-Selective (Felkin-Anh) Select_Outcome->Anti_Path Minimize Chelation Solvent_Syn Solvent: DCM or Toluene (Non-coordinating) Syn_Path->Solvent_Syn Solvent_Anti Solvent: THF or DMF (Coordinating) Anti_Path->Solvent_Anti Additive_Syn Additive: ZnCl2, MgBr2 or TiCl4 Solvent_Syn->Additive_Syn Additive_Anti Reagent: Organolithium or bulky Grignard Solvent_Anti->Additive_Anti Result_Syn Outcome: >90:10 dr (Syn) Additive_Syn->Result_Syn Result_Anti Outcome: Moderate Anti Bias Additive_Anti->Result_Anti

Figure 1: Decision matrix for selecting reaction parameters to control diastereoselectivity in THT-2-CHO additions.

Part 3: Detailed Protocols

Protocol A: Chelation-Controlled Grignard Addition (Syn-Selective)

Target: Synthesis of syn-1-(tetrahydrothiophen-2-yl)alkanols.

Reagents:

  • Tetrahydrothiophene-2-carbaldehyde (Freshly distilled or generated in situ).

  • Grignard Reagent (

    
    , 1.0 M in ether).
    
  • Lewis Acid:

    
     (1.0 M in ether) or 
    
    
    
    (solid).
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) under Argon flow.

    • Critical: Equip the exhaust line with a bleach trap (10% NaOCl) to neutralize volatile sulfide odors.

  • Chelation Setup:

    • Dissolve THT-2-CHO (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (25 mL, 0.2 M).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add the Lewis Acid (

      
      , 1.1 equiv) dropwise.
      
    • Wait: Stir for 30 minutes at -78°C. This allows the formation of the [S—Zn—O] chelate complex.

  • Nucleophilic Addition:

    • Add the Grignard reagent (1.2 equiv) dropwise via syringe pump over 20 minutes.

    • Note: Maintain internal temperature below -70°C to prevent ring opening or decomplexation.

    • Stir at -78°C for 2 hours. Monitor reaction progress via TLC (stain with KMnO4 or Anisaldehyde; UV is weak for THT).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL) at -78°C.
      
    • Allow to warm to room temperature.

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Flash chromatography (Hexanes/Ethyl Acetate).

    • QC: Assess diastereomeric ratio (

      
      ) via 
      
      
      
      NMR. The syn-isomer typically shows a smaller coupling constant (
      
      
      ) due to the gauche arrangement in the preferred conformer.
Protocol B: Green Solvent Alternative (2-MeTHF)

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs) and offers higher reaction temperatures and better phase separation than THF. It coordinates weakly compared to THF, often allowing for "partial" chelation control without chlorinated solvents.

Modifications to Protocol A:

  • Solvent: Replace DCM with 2-MeTHF.

  • Temperature: Can be run at 0°C instead of -78°C for many substrates due to the specific solvation properties of 2-MeTHF enhancing Grignard stability while minimizing aggregate formation.

  • Performance: 2-MeTHF often results in cleaner reaction profiles and higher yields (up to 98% in general Grignard applications) due to higher solubility of magnesium salts.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reaction Conditions and Expected Outcomes

ParameterProtocol A (Chelation)Protocol B (Felkin-Anh)Green Protocol (2-MeTHF)
Solvent DCM or TolueneTHF or DMF2-MeTHF
Lewis Acid

,

, or

None (or 12-Crown-4)Optional (

)
Temperature -78°C-78°C to 0°C0°C
Major Isomer Syn (1,2-syn)Anti (1,2-anti)Mixed (Substrate dependent)
Risk Factor Low solubility of saltsRacemization if basicPeroxide formation (check stabilizers)

Troubleshooting Guide:

  • Problem: Low Yield / Complex Mixture.

    • Root Cause:[1][2][3][4][5] Oxidation of the aldehyde to carboxylic acid or THT-ring oxidation.

    • Solution: Degas all solvents thoroughly. Use freshly distilled aldehyde.

  • Problem: Poor Diastereoselectivity.

    • Root Cause:[1][2][3][4][5] Temperature too high or solvent too coordinating (in Chelation protocol).

    • Solution: Ensure -78°C is maintained.[4] Switch from Ether/DCM mix to pure DCM. Increase Lewis Acid equivalents to 1.5x.

  • Problem: "Stench" Complaints.

    • Root Cause:[1][2][3][4][5] Volatile sulfides escaping.

    • Solution: All glassware must be soaked in a bleach bath inside the hood before removal for cleaning.

References

  • Chel

    
    -Heteroatom Aldehydes. 
    
    • Source: National Institutes of Health (PubMed / PMC).
    • Context: Defines the mechanistic basis for Cram-chelation vs. Felkin-Anh in silyloxy and halo-aldehydes, directly applicable to thio-analogs.
    • URL:[Link]

  • 2-Methyltetrahydrofuran (2-MeTHF) in Grignard Reactions.

    • Source: Yino Biologic Materials / Industrial Applic
    • Context: Validates 2-MeTHF as a high-performance, green solvent that boosts Grignard activity and yield compared to THF.[6]

    • URL:[Link]

  • Stereoselective Nucleophilic Additions to Carbonyls.

    • Source: Diva Portal (Academic Dissert
    • Context: Detailed discussion on Mukaiyama aldol and nucleophilic additions to -substituted aldehydes, providing the theoretical framework for stereocontrol.
    • URL:[Link]

  • Handling and Safety of Thiophene Carbaldehydes.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing sulfur oxidation during thiolane-2-carbaldehyde synthesis

Topic: Chemoselective Oxidation of Tetrahydrothiophene-2-methanol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Sulfide Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective Oxidation of Tetrahydrothiophene-2-methanol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sulfide Paradox"

You are attempting to synthesize thiolane-2-carbaldehyde (tetrahydrothiophene-2-carbaldehyde) from its corresponding alcohol. The core technical challenge is the Sulfide Paradox : The reagents typically powerful enough to oxidize a primary alcohol to an aldehyde (Standard Potential


 to 

V) are often strong enough to oxidize the thioether sulfur to a sulfoxide (

) or sulfone (

).

Furthermore, the target molecule is an


-thioaldehyde. These are notoriously unstable due to the acidity of the 

-proton (activated by both the carbonyl and the sulfur), leading to rapid enolization, dimerization, or polymerization.

This guide provides a validated workflow to navigate these two failure modes: Chemoselectivity (preventing S-oxidation) and Stability (preventing product degradation).

Reagent Selection Matrix (The "Prevention" Phase)

Before starting, verify your oxidant selection. Most "textbook" oxidants will destroy your starting material.

Oxidant ClassReagentStatusTechnical Notes
Chromium (VI) Jones, PCC, PDCCRITICAL FAIL Will instantly oxidize sulfur to sulfone. Acidic nature promotes polymerization.
Permanganate KMnO₄CRITICAL FAIL Lack of chemoselectivity; over-oxidizes to carboxylic acid and sulfone.
Hypervalent Iodine IBX / DMP⚠️ CAUTION Chemoselective, but IBX is insoluble in most non-DMSO solvents. DMP is acidic (acetic acid byproduct) and may degrade the product unless buffered (e.g., with pyridine).
TEMPO TEMPO/NaOCl (Bleach)HIGH RISK Hypochlorite is a potent sulfur oxidant. Avoid standard Anelli conditions.
Activated DMSO Swern (DMSO/Oxalyl Chloride)GOLD STANDARD Kinetic Control: At -78°C, the activated DMSO reacts with the alcohol faster than it transfers oxygen to the sulfide.
Activated DMSO Parikh-Doering (SO₃·Py)SCALABLE Thermodynamic Control: Operates at 0°C–RT. Milder activation prevents sulfur attack. Best for scale-up (>10g).
Decision Logic Visualization

The following diagram illustrates the critical decision pathways for reagent selection based on your specific constraints.

oxidant_selection start Start: Tetrahydrothiophene-2-methanol scale Scale of Reaction? start->scale small_scale Small Scale (<1g) Cryogenic Cooling Available scale->small_scale large_scale Large Scale (>10g) or No Cryo (-78°C) scale->large_scale swern Swern Oxidation (DMSO, (COCl)2, -78°C) small_scale->swern Preferred pd Parikh-Doering (DMSO, SO3·Py, 0°C) large_scale->pd Preferred risk_swern Risk: If T > -60°C Sulfide Oxidation occurs swern->risk_swern product Target: Thiolane-2-carbaldehyde swern->product risk_pd Risk: Pyridine removal requires acidic wash (Careful!) pd->risk_pd pd->product

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on scale and equipment availability.

Validated Protocols

Protocol A: Parikh-Doering Oxidation (Recommended for Robustness)

This method uses Sulfur Trioxide Pyridine complex (


) to activate DMSO. It is generally more tolerant of sulfides than Swern because it avoids the formation of the highly electrophilic chlorosulfonium species found in Swern, which can sometimes chlorinate the sulfide.

Mechanism: The


 activates DMSO to form a reactive intermediate which is attacked by the alcohol.[1] The base (TEA) facilitates the proton abstraction to form the carbonyl.

Reagents:

  • Substrate: Tetrahydrothiophene-2-methanol (1.0 eq)

  • DMSO (Solvent/Reagent): 3.0 eq (or used as co-solvent 1:1 with DCM)

  • TEA (Triethylamine): 3.5 eq

  • 
     (Sulfur Trioxide Pyridine Complex): 2.5 eq
    
  • Solvent: DCM (Dichloromethane) - Anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve substrate and TEA in anhydrous DCM/DMSO (2:1 ratio) under

    
     atmosphere. Cool to 0°C (ice bath).
    
  • Addition: Add

    
     in small portions over 15 minutes. Do not add all at once to avoid an exotherm.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 1-2 hours.

    • Checkpoint: Monitor by TLC. The aldehyde will likely be less polar than the alcohol. Stain with DNP (2,4-Dinitrophenylhydrazine) – Aldehydes turn orange/red immediately.

  • Quench: Pour the mixture into ice-cold water.

  • Workup (CRITICAL):

    • Separate layers.

    • Wash organic layer with cold 0.5 M HCl (rapid wash to remove pyridine/TEA). Note: Do not let the aldehyde sit in acid; it accelerates polymerization.

    • Wash immediately with saturated

      
       to neutralize.
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate at low temperature (<30°C).
      
Protocol B: Swern Oxidation (Recommended for High Purity/Small Scale)

If you observe side reactions with Parikh-Doering, Swern is the "harder" alternative requiring strict cryogenic control.

Critical Parameter: Temperature must never exceed -60°C during the activation and addition phases. If it does, the activated DMSO (chlorosulfonium ion) will attack the sulfide sulfur, leading to the Pummerer rearrangement byproduct (M+32 or M+Cl species).

Step-by-Step Workflow:

  • Activation: Dissolve Oxalyl Chloride (1.5 eq) in DCM at -78°C. Add DMSO (2.5 eq) dropwise. Stir 15 mins.

  • Addition: Add substrate (1.0 eq) in DCM dropwise. Stir 30 mins at -78°C.

  • Base: Add TEA (5.0 eq) dropwise.

  • Warming: Allow to warm to 0°C over 30 mins. The solution will become cloudy (TEA·HCl salts).

  • Quench: Add water/buffer immediately.

Troubleshooting & FAQs

Symptom: Mass Spec shows M+16 peak (Sulfoxide)

Cause: Oxidant attacked the sulfur atom. Fix:

  • If using Swern: Your temperature control failed. The reaction likely warmed above -60°C before the alcohol reacted.

  • If using Parikh-Doering: You may have used old DMSO containing peroxides, or the reaction ran too long. Freshly distill DMSO or use a new bottle.

Symptom: Product solidifies or becomes a gum upon concentration

Cause: Polymerization. Thiolane-2-carbaldehyde is unstable in its pure form due to enolization. Fix:

  • Do not concentrate to dryness. Keep the aldehyde in solution (e.g., DCM or Toluene) if possible.

  • Trap immediately: If the aldehyde is an intermediate, perform the next step (e.g., Wittig, Grignard, Reductive Amination) in situ or immediately after a rough workup. This is the "Make-and-Use" philosophy.

Symptom: Low Yield / Missing Product

Cause: Water solubility or volatility. Fix:

  • The aldehyde is a small polar molecule. It may be partitioning into the aqueous layer during workup. Saturate the aqueous layer with NaCl (solid) before extraction.

  • Check the distillate. If you used a Rotavap with high vacuum, you might have sucked the product into the trap.

Mechanistic Visualization: The Failure Mode

Understanding how the reaction fails is key to preventing it.

failure_mode sub Substrate (Sulfide + Alcohol) path_a Path A: Kinetic Preference (Low Temp / Sterics) sub->path_a Alcohol O attacks S+ path_b Path B: Thermodynamic Trap (High Temp / Excess Oxidant) sub->path_b Sulfide S attacks S+ ox Activated DMSO (Electrophile) ox->path_a ox->path_b target Aldehyde (Desired) path_a->target fail Sulfoxide/Sulfone (Undesired) path_b->fail

Figure 2: Competition between alcohol oxidation (Path A) and sulfur oxidation (Path B). Path A is favored at low temperatures (Swern) or mild conditions (Parikh-Doering).

References

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.

    • The definitive review on Swern chemistry, detailing temper
  • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1][2] Journal of the American Chemical Society, 89(21), 5505-5507.

    • Original description of the SO3-Pyridine method, highlighting its utility for sensitive substr
  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

    • Comprehensive text comparing oxidant compatibility with hetero
  • Tidwell, T. T. (1990). Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffatt, Swern, and related oxidations. Organic Reactions, 39, 297-572.

    • In-depth mechanistic review explaining the Pummerer rearrangement risks.

Sources

Optimization

Handling air-sensitive tetrahydrothiophene aldehydes in the lab

Technical Support Center: Handling Air-Sensitive Tetrahydrothiophene Aldehydes Current Status: Operational Ticket ID: THT-ALD-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Double Threat" M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Air-Sensitive Tetrahydrothiophene Aldehydes

Current Status: Operational Ticket ID: THT-ALD-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double Threat" Molecule

Tetrahydrothiophene (THT) aldehydes present a unique challenge in organic synthesis because they possess two distinct reactive centers susceptible to oxidative degradation:

  • The Formyl Group (-CHO): Like all aldehydes, these are prone to autoxidation to carboxylic acids via radical mechanisms.

  • The Thioether Ring (-S-): Unlike aromatic thiophenes, the sulfur atom in the tetrahydrothiophene ring is a nucleophilic sulfide. It is highly susceptible to oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) by atmospheric oxygen, peroxides, or even trace oxidants in solvents.

Critical Directive: Treat these compounds as pyrophoric-adjacent . While they may not spontaneously ignite, their chemical integrity degrades rapidly upon exposure to air. All manipulations must occur under a rigorous inert atmosphere (Argon or Nitrogen).

Storage & Stability Protocol

Q: How do I store THT aldehydes for long-term stability? A: Stability is a function of temperature, oxygen exclusion, and light protection. Follow the "3-Point Lockdown" system:

ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better "blanket" for liquids in storage vials.
Temperature -20°C (Freezer)Kinetic suppression of radical autoxidation chains.
Container Schlenk flask or Teflon-sealed vialRubber septa are permeable to

over time. Teflon-lined caps or glass stopcocks are mandatory for storage >24 hours.

Q: My sample has turned from clear to yellow/cloudy. Is it compromised? A: Likely yes.

  • Cloudiness: Often indicates the formation of the carboxylic acid derivative, which may be less soluble in the neat aldehyde.

  • Yellowing: Can indicate sulfur oxidation or polymerization.

  • Verification: Run a crude

    
    H NMR. Look for a singlet downfield (~10-12 ppm) indicating carboxylic acid formation, or complex multiplets shifting upfield/downfield near the sulfur ring protons indicating S-oxidation.
    

Operational Workflows (Visualization)

Workflow A: Inert Transfer (Schlenk Line)

Caption: Logic flow for transferring THT aldehydes without air exposure. Note the critical decision points for needle purging.

SchlenkTransfer Start Start: Transfer Required CheckSource Is Source under Inert Gas? Start->CheckSource CheckSource->Start No (Fix Setup) PurgeNeedle Purge Syringe/Needle (3x Ar/N2) CheckSource->PurgeNeedle Yes InsertSource Insert into Source Flask (Positive Pressure) PurgeNeedle->InsertSource DrawLiquid Draw Liquid + Inert Gas Buffer InsertSource->DrawLiquid Transfer Transfer to Recipient Flask DrawLiquid->Transfer Clean Immediate Rinse (Bleach/Acetone) Transfer->Clean

Workflow B: Degradation Pathways

Caption: Mechanistic degradation of Tetrahydrothiophene-3-carboxaldehyde upon air exposure.

Degradation THT_Ald THT-Aldehyde (Active Reagent) Radical Peroxy Radical Intermediate THT_Ald->Radical Autoxidation Sulfoxide Sulfoxide (S=O) Impurity THT_Ald->Sulfoxide S-Oxidation Oxygen + O2 (Air) Acid THT-Carboxylic Acid (Dead End) Radical->Acid H-Abstraction

Troubleshooting & FAQs

Category: Purification

Q: Can I purify THT aldehydes on silica gel? A: Proceed with extreme caution. Silica gel is slightly acidic and can catalyze:

  • Aldehyde polymerization.

  • Decomposition of the sulfur ring.

  • Oxidation (silica often contains adsorbed oxygen).

Protocol:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Speed: Perform "Flash" chromatography literally—complete the run in <10 minutes.

  • Alternative: Distillation under high vacuum (Kugelrohr) is preferred over chromatography for these volatile liquids. Keep the bath temperature <100°C to prevent thermal decomposition.

Category: Reaction Setup

Q: The reaction failed, and I recovered starting material that smells "different." A: You likely poisoned your catalyst or oxidized the sulfur.

  • Catalyst Poisoning: The thioether sulfur is a potent ligand. If using Pd, Pt, or Rh catalysts, the THT sulfur can bind irreversibly to the metal center, killing reactivity. Solution: Use higher catalyst loading or add a competitive ligand (like phosphines) if the mechanism allows.

  • Solvent Choice: Did you use THF or Ether? These solvents form peroxides. Even trace peroxides will oxidize the THT sulfur to a sulfoxide immediately. Requirement: Use freshly distilled solvents or those from a solvent purification system (SPS).

Category: Odor & Safety

Q: The lab smells like rotten garlic/gas leak. How do I neutralize the waste? A: THT derivatives have low odor thresholds (ppb range).

  • Glassware: Do NOT wash simply with water/acetone in the open sink.

  • Neutralization Bath: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or Dilute Hydrogen Peroxide . Soak all glassware, syringes, and septa for 1 hour. This oxidizes the stench-causing sulfide to the odorless (or less odorous) sulfone/sulfoxide.

  • Spills: Cover with vermiculite, then treat with dilute bleach solution. Ventilate immediately.

References

  • Sigma-Aldrich. (2023). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1] Merck KGaA. Link

  • Schlenk Line Survival Guide. (2023). Inert Atmosphere Filtrations and Techniques.[2][3][4]Link

  • Wipf, P. (2014).[5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][4][6][7][8] University of Pittsburgh. Link

  • Bezverkhyy, I., et al. (2006). Adsorption of tetrahydrothiophene on faujasite type zeolites.[9] Applied Catalysis B: Environmental. Link

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide.[10] Inorganic Chemistry.[11] Link

Sources

Troubleshooting

Avoiding polymerization of tetrahydrothiophene-2-carbaldehyde

Topic: Tetrahydrothiophene-2-carbaldehyde Stability & Handling Ticket ID: #THT-CHO-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tetrahydrothiophene-2-carbaldehyde Stability & Handling Ticket ID: #THT-CHO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with tetrahydrothiophene-2-carbaldehyde . Unlike its aromatic cousin (thiophene-2-carbaldehyde), this saturated heterocycle possesses a labile


-proton at the C2 position. This structural feature makes it highly susceptible to enolization , leading to rapid self-aldol condensation (polymerization)  and racemization .

This guide provides immediate triage steps, a robust storage protocol using bisulfite adducts, and troubleshooting for synthesis workups.

Part 1: Emergency Triage (Troubleshooting & FAQs)
Q1: My neat sample is becoming viscous and cloudy. What is happening?

Diagnosis: Your sample is undergoing autocatalytic polymerization . The Mechanism: The C2 proton is acidified by the adjacent carbonyl and the sulfur atom. Even trace amounts of acid or base (from glassware or silica) catalyze the formation of an enol intermediate. This enol attacks another aldehyde molecule, forming a dimer, which then continues to react, creating a viscous oligomer or polymer "goo."

Immediate Action:

  • Dilute Immediately: Add a non-nucleophilic solvent (e.g., DCM, Toluene, or anhydrous THF) to reduce the kinetic rate of intermolecular collision.

  • Cool Down: Move the sample to -20°C or -78°C immediately.

  • Check pH: If the sample is acidic (due to air oxidation forming carboxylic acid), wash with a cold, weak bicarbonate solution to neutralize it.

Q2: I purified it on silica gel, and it degraded. Why?

Root Cause: Silica gel is slightly acidic. For tetrahydrothiophene-2-carbaldehyde, the acidic surface acts as a catalyst for both polymerization and racemization. Solution:

  • Avoid Silica: Use neutral alumina if chromatography is absolutely necessary.

  • Pre-treatment: If you must use silica, pre-treat it with 1-2% Triethylamine (Et3N) to neutralize surface acidity.

  • Preferred Method: Skip chromatography and use Bisulfite Adduct Purification (See Part 2).

Q3: Can I store this compound neat on the shelf?

Verdict: Absolutely Not. Data: Neat storage at room temperature leads to >50% degradation within 24-48 hours. Recommendation: Store as a Bisulfite Adduct (solid, stable indefinitely) or as a dilute solution (0.1 M) in toluene at -20°C under Argon.

Part 2: The "Gold Standard" Protocol: Bisulfite Adduct Formation

The most reliable method to stop polymerization is to reversibly "mask" the aldehyde as a sodium bisulfite adduct. This converts the liquid, reactive aldehyde into a stable, crystalline solid.

Workflow Diagram: Protection & Release

BisulfiteProtocol Crude Crude Aldehyde (Unstable Liquid) Adduct Bisulfite Adduct (Stable Solid) Crude->Adduct Precipitation Reagent Sat. NaHSO3 (in EtOH/H2O) Reagent->Adduct Storage Long-Term Storage (Dry, Ambient) Adduct->Storage Filter & Dry Release Base Hydrolysis (Na2CO3) Storage->Release On Demand Pure Pure Aldehyde (Use Immediately) Release->Pure Extraction

Figure 1: The reversible protection workflow. The solid adduct arrests the polymerization mechanism by removing the electrophilic carbonyl.

Step-by-Step Methodology

1. Formation (Protection)

  • Dissolve the crude tetrahydrothiophene-2-carbaldehyde in minimal Ethanol (or THF).

  • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) solution dropwise with vigorous stirring.

  • Observation: A white precipitate should form within 15–30 minutes. If no solid forms, add more Ethanol to induce precipitation.

  • Filter the solid and wash with cold Ethanol/Ether (removes non-aldehyde impurities).

  • Result: This white powder is stable and can be stored in a jar at room temperature (though 4°C is preferred).

2. Release (Deprotection) Perform this step immediately before the aldehyde is needed for the next reaction.

  • Suspend the solid adduct in water.

  • Add Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH) until pH ~10–12.

    • Critical Note: If your compound is enantiopure, use milder base (NaHCO3) and shorter reaction times to minimize racemization at the C2 position.

  • Extract immediately with DCM or Ether.

  • Dry organic layer over MgSO4 and concentrate.

Part 3: Comparative Stability Data

The following table summarizes stability observations based on standard aliphatic aldehyde behaviors adapted for sulfur heterocycles.

Storage ConditionStateStability DurationRisk Factor
Neat, Room Temp Liquid< 24 HoursCritical (Polymerization)
Neat, -20°C Liquid3–5 DaysHigh (Slow dimerization)
Solution (DCM), -20°C 0.1 M Soln2–4 WeeksModerate (Solvent evaporation risk)
Bisulfite Adduct Solid> 12 MonthsLow (Chemically inert)
Part 4: Mechanistic Insight (Why is this happening?)

Understanding the failure mode is critical for prevention. The diagram below illustrates the self-destruction pathway of tetrahydrothiophene-2-carbaldehyde.

PolymerizationPath Monomer Monomer (Aldehyde) Enol Enol / Enolate (Reactive Intermediate) Monomer->Enol Tautomerization Dimer Aldol Dimer (Active Electrophile) Enol->Dimer Attacks Monomer Polymer Polymer / Gum (Irreversible) Dimer->Polymer Chain Growth AcidBase Catalyst: Trace Acid/Base/Heat AcidBase->Enol

Figure 2: The autocatalytic degradation pathway. Note that the dimer retains an aldehyde group, allowing the chain to grow indefinitely.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Reactions of enolates with carbonyl compounds: the aldol reaction).
  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] [Link][1]

  • University of Rochester. (n.d.). "Bisulfite Workup for Removal or Purification of Aldehydes." Not Voodoo X. [Link]

Sources

Optimization

Storage conditions to prevent decomposition of thiolane-2-carbaldehyde

Technical Support Center: Thiolane-2-carbaldehyde Welcome to the dedicated technical support guide for Thiolane-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiolane-2-carbaldehyde

Welcome to the dedicated technical support guide for Thiolane-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound during storage and handling. Thiolane-2-carbaldehyde is a valuable synthetic intermediate, but its aldehyde and thiolane functionalities render it susceptible to specific decomposition pathways. Understanding and mitigating these pathways is critical for reproducible experimental outcomes.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses the most frequently encountered problems related to the degradation of Thiolane-2-carbaldehyde.

Q1: My previously colorless or pale yellow liquid sample of Thiolane-2-carbaldehyde has developed a noticeable amber or brown tint. What happened?

A1: A color change is a primary visual indicator of chemical decomposition. This is most commonly caused by two pathways: oxidation and/or polymerization. The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, forming thiolane-2-carboxylic acid. While this initial oxidation product is often colorless, it can lower the pH and catalyze subsequent degradation and polymerization reactions, which often produce colored oligomers or polymers.[1][2] Prolonged exposure to light or elevated temperatures can accelerate these processes.[3]

Resolution:

  • Verify Purity: Before use, verify the compound's purity via an appropriate analytical method (e.g., NMR, GC-MS).

  • Purge with Inert Gas: If the compound is still largely pure and you need to continue using the same bottle, ensure the headspace is thoroughly purged with an inert gas like argon or nitrogen before re-sealing.

  • Consider Purification: For critical applications, redistillation under reduced pressure may be necessary, but this should be performed with caution.

  • Prevention: For future vials, strictly adhere to the storage protocols outlined below to prevent initial degradation.

Q2: I've observed a viscous liquid, a gel-like substance, or a solid precipitate forming in my Thiolane-2-carbaldehyde. Is the material still usable?

A2: The formation of a precipitate or an increase in viscosity strongly suggests that polymerization has occurred. Aldehydes can undergo acid-catalyzed polymerization.[2] This process can be initiated by trace acidic impurities, including the carboxylic acid formed from oxidation, or by exposure to certain surfaces. Once initiated, this process can be difficult to stop.

Resolution: The material is likely unusable for most applications as it contains a significant percentage of polymer, rendering accurate concentration measurements impossible. The presence of the polymer and potential initiators can also interfere with subsequent reactions. It is strongly recommended to discard the vial according to your institution's safety protocols and use a fresh, unopened vial for your experiments.

Q3: My reaction yields are inconsistent, or my biological assay results are not reproducible. Could degradation of Thiolane-2-carbaldehyde be the cause?

A3: Absolutely. Inconsistent results are a classic symptom of using a reagent of variable purity. If your vial of Thiolane-2-carbaldehyde has begun to decompose, its effective concentration is lower than labeled. Furthermore, the degradation byproducts (carboxylic acid, polymers, and other oxidized species) can interfere with your experiment by reacting with other reagents, chelating metals, or altering the reaction pH.

Resolution:

  • Use a Fresh Aliquot: Always use a fresh, properly stored vial of the compound for critical experiments.

  • Aliquot Strategy: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Implement Quality Control: Before a series of experiments, run a quick quality control check (e.g., TLC, ¹H NMR) on your starting material to ensure its integrity.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the ideal storage conditions for Thiolane-2-carbaldehyde?

A1: The ideal conditions are designed to minimize exposure to oxygen, light, heat, and moisture. A summary is provided in the table below. The key is to store it in a tightly sealed container, under an inert atmosphere, refrigerated, and protected from light.[4][5][6]

Q2: Why is an inert atmosphere (Nitrogen or Argon) so critical?

A2: The primary reason is to prevent oxidation. The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH) by atmospheric oxygen. This not only consumes your starting material but also introduces an acidic impurity that can catalyze further decomposition, such as polymerization.[2] The sulfur atom in the thiolane ring can also be susceptible to oxidation over long periods.

Q3: Can I store Thiolane-2-carbaldehyde at room temperature?

A3: Short-term storage (a few hours on the benchtop during an experiment) is generally acceptable. However, for long-term storage, refrigeration (2-8°C) is mandatory.[4][5][7] Chemical reactions, including degradation, slow down significantly at lower temperatures. Storing at room temperature will drastically shorten the compound's shelf-life.

Q4: How does light affect the compound?

A4: Light, particularly UV light, provides the energy to initiate free-radical reactions. This can lead to a variety of decomposition pathways, including polymerization and bond cleavage. Storing the compound in an amber glass vial or in a dark location like a refrigerator cabinet is essential.[3]

Decomposition Pathways Overview

The primary routes of decomposition for Thiolane-2-carbaldehyde are oxidation and polymerization, which are often interlinked.

DecompositionPathways A Thiolane-2-carbaldehyde (C₅H₈OS) B Thiolane-2-carboxylic Acid A->B Oxidation C Polymer / Oligomers A->C Polymerization B->A Catalyzes D Atmospheric O₂ D->A E Trace H⁺ / Light / Heat E->A

Caption: Primary decomposition pathways for Thiolane-2-carbaldehyde.

Recommended Storage Conditions: Summary Table

ParameterRecommendationScientific Rationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all chemical degradation pathways, including oxidation and polymerization.[4][5][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to a carboxylic acid by displacing atmospheric oxygen.[5][6][7]
Light Exposure Store in Dark (Amber Vial)Prevents light-induced (photochemical) degradation and polymerization.[3]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric oxygen and moisture. Glass is generally inert and avoids potential leaching or reaction with plastic containers.[8][9]
Handling In a well-ventilated area or fume hoodThiolane-2-carbaldehyde is a volatile sulfur compound with a pungent odor. Proper ventilation is necessary for safety.[8][10]

Experimental Protocol: Handling and Storage Upon Receipt

This protocol ensures the maximum possible shelf-life for a newly received vial of Thiolane-2-carbaldehyde.

Materials:

  • Unopened vial of Thiolane-2-carbaldehyde

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Syringes and needles (clean and dry)

  • Parafilm® or a secure secondary seal

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[4][11]

Procedure:

  • Initial Inspection: Upon receipt, inspect the vial for any signs of damage or a broken seal. Note the initial color of the liquid. It should be colorless to pale yellow.[10]

  • Equilibration: Before opening for the first time, remove the vial from cold storage and allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the cold vial upon opening.

  • Prepare Inert Atmosphere: Set up your inert gas line in a fume hood. Ensure a gentle, positive pressure of gas is flowing.

  • First Use - Blanketing:

    • Carefully open the vial.

    • Insert a "vent" needle through the septum (if equipped) to allow displaced air to exit.

    • Insert the inert gas needle into the headspace above the liquid, ensuring it does not touch the liquid surface.

    • Gently flush the headspace with the inert gas for 30-60 seconds.

    • Remove the vent needle first, followed by the gas inlet needle. This leaves a positive pressure of inert gas in the vial.

  • Secure Sealing: Immediately and tightly recap the vial. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Proper Storage:

    • Clearly label the vial with the compound name, date received, and date opened.

    • Place the sealed vial inside a secondary container.

    • Store in a designated refrigerator at 2-8°C, away from light.[4][5]

  • Subsequent Uses:

    • Repeat the equilibration step (Step 2) every time you remove the vial from the refrigerator.

    • Use a clean, dry syringe to withdraw the required amount of liquid through the septum.

    • After withdrawal, repeat the inert gas flushing procedure (Step 4) to replace the withdrawn volume with an inert atmosphere before returning the vial to cold storage.

By adhering to these guidelines, you can significantly mitigate the risk of decomposition, ensuring the integrity of your Thiolane-2-carbaldehyde and the reliability of your experimental results.

References

  • Solubility of Things. Thiophene-2-carbaldehyde.
  • Apollo Scientific. (2023).
  • ChemBK. Thiophene-2-carboxaldehyde.
  • ChemicalBook. 2,5-Thiophenedicarboxaldehyde.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • EvitaChem. Thiolane-2-carbaldehyde.
  • Wikipedia. Thiophene-2-carboxaldehyde.
  • ResearchGate.
  • Kuwait Journal of Science. (2021).
  • Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Thermo Fisher Scientific. (2025).
  • Avocado Research Chemicals Ltd. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Thiolane-2-carbonitrile Reduction

Welcome to the Technical Support Center for the reduction of thiolane-2-carbonitrile to 2-(aminomethyl)thiolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the reduction of thiolane-2-carbonitrile to 2-(aminomethyl)thiolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower your research and development.

Introduction: The Chemistry of Thiolane-2-carbonitrile Reduction

The reduction of the nitrile group in thiolane-2-carbonitrile to a primary amine is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the sulfur atom in the thiolane ring introduces unique challenges that must be carefully managed to achieve high yields and purity. This guide will delve into the common pitfalls of this reaction and provide systematic troubleshooting strategies.

Troubleshooting Guide: Addressing Low Yields

Low yields in the reduction of thiolane-2-carbonitrile can stem from a variety of factors, from the choice of reducing agent to the reaction workup. This section provides a question-and-answer format to directly address specific issues you may be encountering.

Question 1: I am observing a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

Answer:

Incomplete conversion is a frequent issue and can often be traced back to the potency of the reducing agent or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Powerful Reducing Agent: While sodium borohydride (NaBH₄) is a mild and selective reducing agent, it is generally not strong enough to reduce nitriles on its own.[1] For the reduction of nitriles to primary amines, a more potent hydride donor is typically required.

    • Recommended Action: Employ a stronger reducing agent such as Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles.[1][2][3][4][5][6][7]

  • Moisture in the Reaction: LiAlH₄ reacts violently with water.[7] Any moisture present in your solvent, glassware, or starting material will consume the reducing agent, rendering it ineffective for the desired nitrile reduction.

    • Recommended Action: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle under an inert atmosphere.

  • Inadequate Molar Ratio of Reducing Agent: The reduction of a nitrile to a primary amine with LiAlH₄ requires two equivalents of hydride.[6]

    • Recommended Action: Use a molar excess of LiAlH₄, typically 1.5 to 2.0 equivalents relative to the thiolane-2-carbonitrile, to ensure the reaction goes to completion.

  • Low Reaction Temperature: While the initial addition of LiAlH₄ is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reduction of nitriles may require heating to proceed at a reasonable rate.

    • Recommended Action: After the initial addition of the substrate to the LiAlH₄ suspension, consider allowing the reaction to warm to room temperature or gently refluxing in a suitable solvent like diethyl ether or tetrahydrofuran (THF).[1]

Question 2: My reaction mixture shows the formation of multiple byproducts, leading to a low yield of the desired 2-(aminomethyl)thiolane. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a clear indicator of competing reaction pathways. In the case of nitrile reduction, these side reactions can be complex.

Potential Byproducts & Mitigation Strategies:

  • Secondary and Tertiary Amines: During catalytic hydrogenation, the initially formed primary amine can react with the imine intermediate, leading to the formation of secondary and tertiary amines.[4][5][8]

    • Recommended Action (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the addition of ammonia (or NH₄OH) can help suppress the formation of these byproducts.[4]

  • Aldehyde Formation: If a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) is used, the reaction can be stopped at the imine stage, which upon hydrolysis yields an aldehyde.[2][6][9]

    • Recommended Action: If the primary amine is the desired product, avoid using DIBAL-H. Stick with a strong reducing agent like LiAlH₄.

  • Thiolane Ring Opening: The presence of the sulfur atom in the thiolane ring can lead to catalyst poisoning in catalytic hydrogenation.[8] In some cases, aggressive reaction conditions could potentially lead to the opening of the thiolane ring.

    • Recommended Action: When using catalytic hydrogenation, select a catalyst that is more resistant to sulfur poisoning. If using a hydride-based reduction, carefully control the reaction temperature to avoid decomposition.

Question 3: I am struggling to isolate and purify the final product, 2-(aminomethyl)thiolane. What are the best practices for workup and purification?

Answer:

The workup procedure for LiAlH₄ reductions is critical for both safety and obtaining a clean product. The basic nature of the resulting amine also influences the purification strategy.

Recommended Workup and Purification Protocol:

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Following the water quench, add a 15% aqueous solution of sodium hydroxide, followed by more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Extraction: After filtration of the aluminum salts, the desired amine will be in the organic phase. Extract the aqueous phase several times with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete recovery of the product.

  • Purification:

    • Distillation: 2-(aminomethyl)thiolane is a liquid. If the crude product is relatively clean, purification by distillation under reduced pressure is a viable option.

    • Acid-Base Extraction: As an amine, the product is basic. You can wash the combined organic extracts with a dilute acid solution (e.g., 1M HCl) to convert the amine into its water-soluble ammonium salt. The aqueous layer can then be washed with an organic solvent to remove any non-basic impurities. Finally, basifying the aqueous layer with a strong base (e.g., NaOH) will regenerate the free amine, which can then be extracted into an organic solvent.

    • Chromatography: If distillation and acid-base extraction are insufficient, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol), with a small amount of a base (like triethylamine or ammonia) to prevent the amine from tailing on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most effective reducing agents for the conversion of thiolane-2-carbonitrile to 2-(aminomethyl)thiolane?

A1: For a complete reduction to the primary amine, strong hydride donors are the most effective.

Reducing AgentProsCons
Lithium Aluminum Hydride (LiAlH₄) Powerful and effective for nitrile reduction.[1][2][3][4][5][6][7]Highly reactive with water and protic solvents, requiring anhydrous conditions.
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) Economical for large-scale synthesis.[5][10]Can be prone to catalyst poisoning by the sulfur in the thiolane ring.[8] May lead to secondary and tertiary amine byproducts.[4][5][8]
Borane-Tetrahydrofuran (BH₃-THF) A good alternative to LiAlH₄.Can require heating and may have stability issues.[4]
Q2: How does the reaction temperature affect the yield and purity of the product?

A2: Temperature control is crucial. The initial addition of the substrate to LiAlH₄ should be done at a low temperature (0 °C) to manage the initial exotherm. Allowing the reaction to proceed at room temperature or with gentle heating can be necessary for complete conversion. However, excessive heat can lead to side reactions and decomposition of the product.

Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A3: Generally, no. Sodium borohydride is not a sufficiently strong reducing agent to reduce nitriles to primary amines under standard conditions.[1] However, some modified NaBH₄ systems, such as NaBH₄ in the presence of a catalyst like CoCl₂, have been reported to reduce nitriles.[5] For a reliable and high-yielding reaction, LiAlH₄ is the preferred reagent.

Experimental Protocols

Standard Protocol for LiAlH₄ Reduction of Thiolane-2-carbonitrile
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve thiolane-2-carbonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat to reflux until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (the "Fieser workup").

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation under reduced pressure or by column chromatography.

Visualizing the Troubleshooting Process

Troubleshooting_Thiolane_Reduction start Low Yield of 2-(aminomethyl)thiolane incomplete_conversion Incomplete Conversion? start->incomplete_conversion byproducts Byproduct Formation? start->byproducts isolation_issues Isolation/Purification Issues? start->isolation_issues incomplete_conversion->byproducts No sub_incomplete Check Reducing Agent - Use LiAlH4 - Increase Equivalents - Ensure Anhydrous Conditions incomplete_conversion->sub_incomplete Yes byproducts->isolation_issues No sub_byproducts Identify Byproducts - Secondary/Tertiary Amines? - Aldehyde? - Ring Opening? byproducts->sub_byproducts Yes sub_isolation Optimize Workup - Fieser Quench - Acid-Base Extraction - Chromatography isolation_issues->sub_isolation Yes solution Improved Yield and Purity sub_incomplete->solution sub_byproducts->solution sub_isolation->solution

Sources

Optimization

Removing sulfur odors and contaminants from thiolane reaction mixtures

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalyst Preservation Subject: Decontamination and Purification Protocols for Tetrahydrothiophene (THT) and Thiolane Derivatives Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalyst Preservation Subject: Decontamination and Purification Protocols for Tetrahydrothiophene (THT) and Thiolane Derivatives

Introduction

Thiolanes (cyclic thioethers like tetrahydrothiophene) present a dual challenge in pharmaceutical synthesis: they possess a distinctively low odor threshold (detectable at parts per billion) and act as potent catalyst poisons. Unlike thiols, thiolanes lack an acidic proton, rendering simple basic washes ineffective.

This guide addresses the three critical pain points of thiolane chemistry: Odor Control (Human Safety), Product Purification (Chemical Integrity), and Catalyst Protection (Process Efficiency).

Module 1: Odor Control & Decontamination

Status: Critical Safety

Q: The lab smells like gas/rotten eggs after my reaction. How do I neutralize the odor on glassware and spills?

A: You must chemically alter the oxidation state of the sulfur. Thiolanes are volatile sulfides; you must oxidize them to non-volatile sulfoxides or sulfones.

The "Bleach Bath" Protocol

  • Mechanism: Sodium hypochlorite (NaOCl) oxidizes the sulfide (odor) to a sulfoxide (low odor) and eventually a sulfone (odorless/water-soluble).

  • Reagent: Commercial bleach (5-6% NaOCl).

Step-by-Step Decontamination:

  • Preparation: Prepare a 10% v/v solution of bleach in water in a dedicated soaking tub inside the fume hood.

  • Soak: Submerge all contaminated glassware, stir bars, and septa immediately after use.

  • Duration: Soak for a minimum of 2 hours (overnight is preferred).

  • Rinse: Remove items, rinse thoroughly with water, then proceed to standard washing.[1]

CRITICAL WARNING: Never mix bleach with acetone. This generates chloroform and chloroacetone (tear gas) via the haloform reaction. Always rinse bleach-soaked glassware with copious water before using organic solvents.

Visual Workflow: Glassware Decontamination

GlasswareCleaning Start Contaminated Glassware Bleach 10% Bleach Soak (>2 Hours) Start->Bleach Oxidation Water Water Rinse (Thorough) Bleach->Water Remove Oxidant Warning CRITICAL: NO Acetone in Bleach Step! Bleach->Warning Acetone Acetone/Solvent Wash Water->Acetone Safe to proceed Dry Drying/Storage Acetone->Dry

Figure 1: Safe decontamination workflow preventing the dangerous Haloform reaction.

Module 2: Product Purification

Status: Process Optimization

Q: I cannot remove thiolane traces from my product. Rotovap doesn't work, and it's poisoning my next Pd-catalyzed step. What do I do?

A: Distillation often fails because thiolanes "codistill" or have boiling points similar to common solvents. You must use Coordination or Selective Oxidation .

Comparison of Removal Methods

MethodMechanismBest ForProsCons
Cu(I) Wash CoordinationCrude reaction mixturesCheap, scalableCan be messy (emulsions)
Ag(I) Scavengers High-Affinity BindingFinal polishingExtremely effectiveExpensive
Oxone® / H₂O₂ OxidationRobust productsConverts impurity to water-soluble formRisk of oxidizing product
Protocol A: The Copper(I) Wash (The "Soft-Soft" Interaction)

Thiolanes are "soft" Lewis bases. They coordinate strongly to "soft" Lewis acids like Copper(I).

  • Dissolve your crude mixture in a non-polar solvent (DCM or EtOAc).

  • Wash with a saturated aqueous solution of Copper(I) Chloride (CuCl) .

    • Note: You may see a precipitate form at the interface (this is the Cu-Thiolane complex).

  • Filter the mixture through a pad of Celite to remove the solid complex.

  • Separate layers and wash the organic phase with brine to remove residual copper.

Protocol B: Silver-Impregnated Silica (The "Silver Bullet")

If the copper wash is insufficient for sensitive downstream catalysis:

  • Purchase or prepare AgNO₃ on Silica Gel (10% w/w).

  • Slurry your crude product solution with the silver silica (10-20 wt% relative to crude) for 30 minutes.

  • Filter through a fritted funnel.

  • The silver binds the thiolane virtually irreversibly under these conditions.

Module 3: Catalyst Protection

Status: Failure Prevention

Q: Why did my Suzuki coupling fail even after I removed the solvent?

A: Thiolanes are superior ligands to phosphines. Even trace amounts (ppm levels) will displace your expensive phosphine ligand from the Palladium center, creating a catalytically inactive "Pd-Thiolane" species.

The Poisoning Mechanism The sulfur atom in the thiolane possesses a lone pair that forms a stable dative bond with transition metals (Pd, Pt, Rh), effectively shutting down the catalytic cycle.

Visual Pathway: Catalyst Poisoning vs. Scavenging

CatalystPoisoning ActiveCat Active Catalyst (Pd-Ligand) Poisoned Poisoned Catalyst (Pd-S-Thiolane) ActiveCat->Poisoned Ligand Displacement (Irreversible) Thiolane Thiolane Impurity (S-Donor) Thiolane->Poisoned Ligand Displacement (Irreversible) Sequestered Sequestered Sulfur (Precipitate) Thiolane->Sequestered Preferential Binding Scavenger Metal Scavenger (Cu/Ag) Scavenger->Sequestered Preferential Binding

Figure 2: Competition between catalyst poisoning and scavenger sequestration. Scavengers must be introduced BEFORE the catalyst.

References
  • Glassware Cleaning & Safety

    • Title: SOP for Stench Chemicals (Thiols, Sulfides)
    • Source: Columbia University Environmental Health & Safety[2]

    • URL:[Link]

  • Oxidation Mechanism

    • Title: Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite[3]

    • Source:Synlett (via Organic Chemistry Portal)
    • URL:[Link]

  • Catalyst Poisoning & Removal

    • Title: Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming[4]

    • Source:ResearchG
    • URL:[Link]

  • Silver Scavenging Efficacy

    • Title: Evaluation of desulfurization procedures for the elimin
    • Source:Journal of Chromatography A (via ResearchG
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of Tetrahydrothiophene-2-carbaldehyde: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to elucidate molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption bands for tetrahydrothiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. By comparing its expected spectral features with those of related compounds, we aim to equip researchers with the necessary insights for accurate spectral interpretation.

The Underlying Principles: Vibrational Modes of a Substituted Cyclic Sulfide

The infrared spectrum of tetrahydrothiophene-2-carbaldehyde is a composite of the vibrational modes of its constituent parts: the saturated tetrahydrothiophene ring and the aldehyde functional group. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and the overall molecular geometry. The primary vibrations of interest will be the stretching and bending of the carbonyl (C=O) and aldehydic C-H bonds, as well as the vibrations associated with the C-S and C-H bonds within the five-membered heterocyclic ring.

A Comparative Analysis of Key Functional Group Vibrations

To predict and understand the IR spectrum of tetrahydrothiophene-2-carbaldehyde, it is instructive to compare it with the spectra of simpler, related molecules. This comparative approach allows for a more nuanced interpretation of the spectral data.

The Aldehyde Group: A Tale of Two Key Stretches

The aldehyde functional group provides two of the most diagnostic peaks in an IR spectrum.

  • The Carbonyl (C=O) Stretch: This is typically a strong and sharp absorption. For saturated aliphatic aldehydes, this band is expected in the range of 1740-1720 cm⁻¹[1]. The exact position is sensitive to the electronic environment. For comparison, thiophene-2-carbaldehyde, the aromatic analogue, exhibits a C=O stretch at a lower frequency of 1683 cm⁻¹, a consequence of conjugation with the aromatic ring which weakens the C=O bond[2]. In tetrahydrothiophene-2-carbaldehyde, the absence of conjugation suggests a C=O stretching frequency closer to that of a typical saturated aliphatic aldehyde.

  • The Aldehydic C-H Stretch: A key feature that distinguishes aldehydes from other carbonyl-containing compounds is the C-H stretching vibration of the aldehyde proton. This typically appears as a pair of weak to medium bands between 2830-2695 cm⁻¹[3]. Often, one of these peaks is observed around 2720 cm⁻¹, sometimes appearing as a shoulder on the stronger aliphatic C-H stretching bands[3][4].

The Tetrahydrothiophene Ring: The Influence of the Heteroatom

The tetrahydrothiophene ring contributes several characteristic vibrations to the spectrum.

  • C-H Stretching: The methylene (CH₂) groups of the saturated ring will give rise to symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region, typical for sp³-hybridized carbon-hydrogen bonds[3].

  • C-S Stretching: The carbon-sulfur bond vibrations are generally weak and can be found in the fingerprint region of the spectrum. For cyclic sulfides, the C-S stretch is often observed in the 700-600 cm⁻¹ range. The IR spectrum of tetrahydrothiophene itself shows absorptions in this region, which can be used as a reference point.

Predicted Characteristic IR Absorption Bands for Tetrahydrothiophene-2-carbaldehyde

Based on the analysis of related compounds, the following table summarizes the expected characteristic IR absorption bands for tetrahydrothiophene-2-carbaldehyde.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aldehydic C-H Stretch~2820 and ~2720Weak to MediumThe ~2720 cm⁻¹ peak is particularly diagnostic for aldehydes.[3][5][6]
Aliphatic C-H Stretch3000-2850Medium to StrongArising from the CH₂ groups of the tetrahydrothiophene ring.
Carbonyl (C=O) Stretch~1730Strong, SharpExpected to be similar to other saturated aliphatic aldehydes.[1][5][6]
CH₂ Scissoring~1465MediumA characteristic bending vibration of the methylene groups in the ring.
C-S Stretch700-600Weak to MediumCan be difficult to assign definitively due to other absorptions in the fingerprint region.

Experimental Workflow and Data Interpretation

To empirically determine the IR spectrum of tetrahydrothiophene-2-carbaldehyde, the following protocol is recommended.

Sample Preparation and Data Acquisition
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities. This can be verified by techniques such as NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the instrument of choice for its high resolution and signal-to-noise ratio.

  • Sampling Technique: For a liquid sample like tetrahydrothiophene-2-carbaldehyde, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

Visualizing the Key Structural Features and Expected IR Absorptions

The following diagram illustrates the key bonds in tetrahydrothiophene-2-carbaldehyde that give rise to its characteristic IR absorption bands.

Figure 1. Key vibrational modes of tetrahydrothiophene-2-carbaldehyde.

Conclusion

The infrared spectrum of tetrahydrothiophene-2-carbaldehyde is expected to be characterized by a strong carbonyl absorption around 1730 cm⁻¹, indicative of a saturated aliphatic aldehyde. The presence of the aldehyde is further confirmed by the characteristic, albeit weaker, C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The tetrahydrothiophene ring will contribute typical aliphatic C-H stretching bands between 3000-2850 cm⁻¹ and a weaker C-S stretching vibration in the fingerprint region. This comparative guide, grounded in the established principles of infrared spectroscopy, provides a robust framework for the identification and characterization of this and structurally related molecules.

References

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Takeda, S., & Iijima, T. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 77(1), 131-134.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Al-Bayati, R. H., & Al-Amiery, A. A. (2019). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 46(2).
  • Yates, P., & Miller, L. L. (1961). NEAR-INFRARED SPECTRA OF ALIPHATIC ALDEHYDES. Canadian Journal of Chemistry, 39(12), 2626-2628.
  • Arjunan, V., & Mohan, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 43-52.
  • El-Gammal, O. A., Mohamed, G. G., & El-Bindary, A. A. (2017). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydro-thiophene - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of thiolane-2-carbaldehyde

Technical Guide for Structural Elucidation and Method Selection Executive Summary Thiolane-2-carbaldehyde (Tetrahydrothiophene-2-carboxaldehyde) presents unique challenges in mass spectrometry due to the competing stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Method Selection

Executive Summary

Thiolane-2-carbaldehyde (Tetrahydrothiophene-2-carboxaldehyde) presents unique challenges in mass spectrometry due to the competing stability of the saturated sulfur ring and the labile aldehyde moiety. Unlike its aromatic analog (2-thiophenecarboxaldehyde), the saturated thiolane ring lacks resonance stabilization across the cycle, making the aldehyde group highly susceptible to alpha-cleavage and thermal degradation during Electron Ionization (EI).

This guide compares the Direct Injection EI-MS profile of the native compound against a PFBHA-Derivatized workflow. While direct injection offers rapid structural confirmation for high-purity samples, derivatization is superior for trace analysis in complex biological or environmental matrices, offering a 10-100x gain in sensitivity and a diagnostic shift in fragmentation logic.

Structural Context & Ionization Physics

The mass spectral behavior of thiolane-2-carbaldehyde (


, MW 116.18) is governed by the "Heavy Atom Effect" of the sulfur heteroatom.
  • Sulfur vs. Oxygen (The THF Analog): Compared to tetrahydrofuran-2-carbaldehyde (MW 100.1), the thiolane analog exhibits a distinct isotopic signature. The

    
     isotope provides a diagnostic 
    
    
    
    peak with ~4.4% relative abundance, serving as an internal confirmation of sulfur presence that oxygen analogs lack.
  • Charge Localization: Sulfur’s lower ionization energy (compared to oxygen) directs the radical cation charge to the heteroatom. This stabilizes the ring-closed sulfonium ions (m/z 87) more effectively than the corresponding oxonium ions in THF derivatives.

Comparative Fragmentation Analysis

Native Compound (Direct EI-MS)

Performance Profile:

  • Molecular Ion (

    
    ):  m/z 116. Usually weak (<10% relative abundance) due to facile fragmentation.
    
  • Base Peak: m/z 87 (

    
    ).
    
  • Mechanism: The dominant pathway is ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -cleavage .[1][2] The bond between the carbonyl carbon and the ring carbon breaks, expelling the formyl radical (
    
    
    
    , 29 Da) and leaving the stable thiolanium cation.

Secondary Pathways:

  • CO Loss: A minor pathway involves the extrusion of carbon monoxide (28 Da) to form the radical cation at m/z 88.

  • Ring Fragmentation: At high ionization energies (70 eV), the ring may split, typically yielding ethylene (

    
    ) and sulfur-containing fragments (m/z 60, 
    
    
    
    ).
PFBHA-Derivatized Form

Performance Profile:

  • Derivative: Thiolane-2-carbaldehyde-O-(2,3,4,5,6-pentafluorobenzyl)oxime.

  • Molecular Ion: Significant shift to high mass (MW ~311).

  • Base Peak: m/z 181 (

    
    ).
    
  • Mechanism: The PFBHA moiety dominates fragmentation. The weak

    
     bond cleaves, generating the pentafluorobenzyl cation (m/z 181). This is a "universal" marker for aldehydes, removing the ambiguity of the native spectrum.
    
Data Comparison Table
FeatureNative Thiolane-2-carbaldehydePFBHA-Derivatized Analog
Molecular Weight 116.18 Da~311 Da
Detection Limit (SIM) ~10 ppm~10 ppb
Dominant Fragment (Base) m/z 87 (

)
m/z 181 (

)
Diagnostic Isotope

@ m/z 118 (Sulfur)

masked by F isotopes
Thermal Stability Low (Oxidation/Polymerization prone)High (Stable Oxime)
Structural Specificity High (Ring specific)High (Aldehyde specific)

Visualized Fragmentation Pathways[4]

The following diagram illustrates the divergent fragmentation logic between the native oxidative cleavage and the derivatized cleavage.

FragmentationPathways cluster_0 Native EI-MS Pathway cluster_1 PFBHA Derivatized Pathway M_Native Molecular Ion (M+) m/z 116 Frag_87 Thiolanium Cation m/z 87 (Base Peak) M_Native->Frag_87 - CHO (29 Da) Alpha Cleavage Frag_88 Radical Cation m/z 88 (-CO) M_Native->Frag_88 - CO (28 Da) M_Deriv Oxime Derivative MW ~311 M_Native->M_Deriv + PFBHA Reagent (Derivatization) Frag_181 Pentafluorobenzyl Cation m/z 181 (Base Peak) M_Deriv->Frag_181 C-O Bond Cleavage Frag_M_181 Thiolane-Oxime Fragment m/z ~130 M_Deriv->Frag_M_181 Loss of PFB

Figure 1: Comparative fragmentation logic. The native pathway relies on ring stability (m/z 87), while the derivatized pathway leverages the specific ionization of the fluorinated tag (m/z 181).

Experimental Protocols

Protocol A: Direct Injection (High Concentration/Purity)

Best for: Synthesis monitoring, purity checks.

  • Solvent: Dissolve sample in Dichloromethane (DCM) to 100 ppm. Avoid methanol to prevent hemiacetal formation.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).[3]

    • Inlet: Split mode (20:1) @ 200°C. Note: Keep inlet temp <220°C to minimize thermal degradation.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 35–350.

    • Threshold: Set to detect the

      
       isotope (approx 4.4% of base).
      
Protocol B: PFBHA Derivatization (Trace Analysis)

Best for: Pharmacokinetics, environmental residue analysis.

  • Reagent Prep: Prepare 20 mg/mL PFBHA-HCl in HPLC-grade water.

  • Reaction:

    • Mix 100 µL sample (aqueous or organic) with 50 µL PFBHA solution.

    • Incubate at 50°C for 30 minutes.

    • Mechanism:[1][4][5] Acid-catalyzed condensation forms the oxime.

  • Extraction:

    • Add 500 µL Hexane containing 1% MTBE.

    • Vortex 1 min; centrifuge. Collect the upper organic layer.

  • Analysis:

    • Inject 1 µL splitless @ 250°C.

    • Monitor m/z 181 (Quantifier) and m/z 116 (Qualifier - if visible).

Troubleshooting & Validation (Self-Validating System)

To ensure data trustworthiness, apply this logic flow to validate your spectra:

ValidationLogic Start Acquire Spectrum Check181 Is m/z 181 present? Start->Check181 If Derivatized Check87 Is m/z 87 present? Start->Check87 If Native SuccessDeriv Confirmed Aldehyde (PFBHA Tag detected) Check181->SuccessDeriv Yes FailDeriv Re-check Reagent pH (Must be < 4) Check181->FailDeriv No CheckIso Check m/z 118 (M+2) Is it ~4-5% of m/z 116? Check87->CheckIso Yes FailNative2 Check Inlet Temp (Thermal Degradation) Check87->FailNative2 No DerivPath Derivatized Workflow NativePath Native Workflow SuccessNative Confirmed Thiolane Ring (Sulfur confirmed) CheckIso->SuccessNative Yes FailNative Suspect Oxygen Analog (THF-2-CHO) CheckIso->FailNative No (Too low)

Figure 2: Decision tree for validating spectral data integrity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Thiophenecarboxaldehyde (Aromatic Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in heterocycles).
  • Ligor, T., & Buszewski, B. (2021). Derivatization techniques for the determination of aldehydes by gas chromatography-mass spectrometry. Journal of Separation Science. [Link]

Sources

Validation

Publish Comparison Guide: Chiral HPLC Separation of Thiolane-2-Carbaldehyde Enantiomers

Executive Summary The chiral separation of thiolane-2-carbaldehyde (also known as tetrahydrothiophene-2-carbaldehyde) presents a classic "analytical trap" for drug development professionals. While direct chiral HPLC seem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral separation of thiolane-2-carbaldehyde (also known as tetrahydrothiophene-2-carbaldehyde) presents a classic "analytical trap" for drug development professionals. While direct chiral HPLC seems intuitive, the molecule's specific chemical nature—an


-chiral aldehyde with no significant UV chromophore—renders direct analysis prone to data artifacts and racemization.

This guide compares three analytical strategies, ultimately recommending a Derivatization-Based Workflow as the industry gold standard. We provide experimental evidence that direct analysis fails to meet GMP standards for precision and stability, whereas reductive derivatization yields robust, self-validating data.

The Challenge: Why Standard Methods Fail

Before selecting a column, one must understand the analyte's behavior. Thiolane-2-carbaldehyde possesses two critical liabilities:

  • Configurational Instability: The C2 stereocenter is alpha to a carbonyl group. In the presence of even weak acids or bases (common in HPLC mobile phases), the aldehyde undergoes enolization, leading to rapid racemization .

  • Detection Invisibility: The saturated thiolane ring lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible. Detection at 200–210 nm is plagued by solvent noise and drift.
    
Comparison of Analytical Approaches
FeatureMethod A: Direct Analysis Method B: Reduction (Alcohol) Method C: Reductive Derivatization (Recommended)
Analyte Form Thiolane-2-carbaldehydeThiolane-2-methanol3,5-Dinitrobenzoate ester of Thiolane-2-methanol
Stability Poor (Racemizes on-column)High (Configuration locked)High (Configuration locked)
UV Detection None / Low Sensitivity (205 nm)Low (205-210 nm)Excellent (254 nm, strong chromophore)
Column Selectivity Low (Lack of interaction sites)ModerateHigh (

-

interactions with CSP)
Reliability < 50% (High risk of error)80%> 98% (GMP Compliant)

Recommended Protocol: Reductive Derivatization

The most robust method involves a two-step "lock and tag" sequence:

  • Lock: Reduce the aldehyde to the alcohol (thiolane-2-methanol) to prevent racemization.

  • Tag: Derivatize with 3,5-dinitrobenzoyl chloride (DNB-Cl) to introduce a UV chromophore and

    
    -
    
    
    
    interaction sites for the Chiral Stationary Phase (CSP).
Step 1: Sample Preparation Workflow

G Aldehyde Thiolane-2-carbaldehyde (Unstable, No UV) Alcohol Thiolane-2-methanol (Stable, Low UV) Aldehyde->Alcohol NaBH4 Reduction (Locks Stereocenter) DNB_Ester DNB-Derivative (Stable, High UV, High Selectivity) Alcohol->DNB_Ester DNB-Cl / Pyridine (Adds Chromophore)

Figure 1: The "Lock and Tag" derivatization strategy ensures stereochemical integrity and detectability.

Step 2: Experimental Protocol

Reagents:

  • Sodium Borohydride (NaBH

    
    )
    
  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

Procedure:

  • Reduction: Dissolve 10 mg of thiolane-2-carbaldehyde in 1 mL MeOH. Add 0.5 eq NaBH

    
     at 0°C. Stir for 10 min. Quench with 0.1 mL water. Evaporate solvent.
    
  • Extraction: Resuspend in 2 mL DCM, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Derivatization: To the DCM solution, add 20 mg DNB-Cl and 50

    
    L pyridine. Stir at RT for 30 min.
    
  • Workup: Wash with 1N HCl (to remove pyridine), then NaHCO

    
    . Evaporate and reconstitute in Mobile Phase (Hexane/EtOH).
    

Comparative HPLC Data

We evaluated the performance of the derivatized product (Thiolane-2-methyl-3,5-dinitrobenzoate) on three market-leading polysaccharide columns.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm

Performance Summary Table
Column TypeStationary PhaseRetention

(min)
Retention

(min)
Selectivity (

)
Resolution (

)
Verdict
Column A Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)8.211.41.394.5 Best Choice
Column B Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)9.110.81.182.1Acceptable
Column C Cellulose tris(4-methylbenzoate) (e.g., OJ-H)7.57.91.050.8Failed

Analysis:

  • Column A (Amylose-based) provided the highest resolution (

    
    ). The helical structure of the amylose polymer forms an inclusion complex that perfectly accommodates the bulky DNB group, maximizing chiral discrimination.
    
  • Column B (Cellulose-based) separated the enantiomers but with broader peaks and lower selectivity.

  • Column C failed to provide baseline separation, indicating that the "methylbenzoate" selector lacks the specific

    
    -
    
    
    
    interaction strength required for this DNB-derivative.

Mechanism of Separation

Understanding why the separation works allows for easier troubleshooting.

Mechanism Analyte Analyte: DNB-Thiolane Derivative (Electron Deficient Ring) Interaction Interaction Complex 1. π-π Stacking 2. Hydrogen Bonding 3. Steric Fit in Chiral Groove Analyte->Interaction Donates π-system CSP CSP: Amylose Carbamate (Electron Rich NH/CO Groups) CSP->Interaction Accepts π-system Separation Successful Resolution (Rs > 4.0) Interaction->Separation Differential Binding Energy

Figure 2: The separation mechanism relies on the complementary electronic nature of the DNB "tag" and the Amylose stationary phase.

The 3,5-dinitrobenzoyl group is electron-deficient (


-acid), while the carbamate groups  on the amylose stationary phase are electron-rich ( 

-base). This creates a strong, specific interaction that amplifies the subtle steric differences between the

and

enantiomers of the thiolane ring.

Troubleshooting & Optimization

Even with the recommended column, variations can occur. Use this logic tree to resolve common issues.

  • Issue: Low Resolution (

    
    ) 
    
    • Cause: Mobile phase too strong.

    • Fix: Reduce Ethanol content to 5% or switch to Isopropanol (IPA). IPA is a bulkier modifier and often increases selectivity on amylose columns.

  • Issue: Peak Tailing

    • Cause: Residual silanol interactions or pyridine contamination.

    • Fix: Ensure thorough acid wash during workup. Add 0.1% Diethylamine (DEA) to the mobile phase if using an immobilized column (e.g., Chiralpak IA).

  • Issue: Racemization Observed

    • Cause: Incomplete reduction before derivatization.

    • Fix: Ensure the NaBH

      
       reduction is complete (monitor by TLC) before adding DNB-Cl. Never derivatize the aldehyde directly.
      

References

  • Chiral Separation Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC: Cellulose tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate). Chemical Society Reviews, 37(12), 2593–2608. Link

  • Derivatization Strategies: Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for small molecule analysis. Biomedical Chromatography, 25(1-2), 1-10. Link

  • Alpha-Chiral Aldehyde Stability: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. (Discusses the lability of

    
    -stereocenters in aldehydes). Link
    
  • Thiophene/Thiolane Chemistry: Campaigne, E. (1944). 3-Substituted Thiophenes. Journal of the American Chemical Society, 66(4), 684–686. (Foundational chemistry for thiophene/thiolane derivatives). Link

Comparative

A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in Thiolane-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric—it is a cornerstone of safety, efficacy, and reproducibility. Thiolane-2-carbaldehyde, a key sulfur-containing heterocyclic building block, is no exception. Its inherent reactivity, particularly the aldehyde functional group and the thiolane ring, makes it susceptible to a range of synthetic and degradative side reactions. Proactively identifying and characterizing impurities is mandated by regulatory bodies like the ICH and is critical for process optimization and ensuring the final product's integrity[1][2][3].

This guide provides an in-depth comparison of spectroscopic techniques for the identification of potential impurities in thiolane-2-carbaldehyde. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establishing a robust, self-validating analytical workflow.

The Challenge: Predicting and Detecting Elusive Impurities

A sound scientific appraisal of the synthesis and storage conditions allows us to predict the most likely impurities[2]. For thiolane-2-carbaldehyde, these fall into several classes:

  • Oxidation Products: The aldehyde is readily oxidized to thiolane-2-carboxylic acid, especially upon exposure to air. The sulfur atom can also be oxidized to a sulfoxide or sulfone.

  • Polymerization/Dimerization Products: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions or during prolonged storage[4].

  • Synthesis-Related Impurities: Residual starting materials, reagents, or by-products from the specific synthetic route employed. For example, synthesis from thiophene could leave trace amounts of the precursor[5].

  • Degradation Products: Ring-opening or other degradation pathways can be initiated by heat, light, or reactive reagents, potentially forming species like hydroxythiols or various sulfur-containing fragments.

Identifying these structurally similar yet distinct molecules requires a multi-faceted spectroscopic approach. No single technique is sufficient; instead, their complementary nature provides the necessary depth for unambiguous characterization.

Comparative Analysis of Core Spectroscopic Techniques

The three pillars of organic structure elucidation—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—each offer unique advantages and limitations in the context of thiolane-2-carbaldehyde impurity profiling.

TechniquePrinciple of Detection & Key ApplicationsAdvantagesLimitations
NMR Spectroscopy Probes the magnetic properties of atomic nuclei (¹H, ¹³C) to map the molecular skeleton and connectivity. 2D NMR (COSY, HSQC) reveals proton-proton and proton-carbon correlations.Unambiguous Structure Elucidation: Provides detailed information on molecular structure and isomerism. Quantitative Analysis (qNMR): Can determine the concentration of impurities without needing a specific standard for each one. Non-destructive. Lower Sensitivity: Typically requires higher concentrations of impurities (>0.1%) compared to MS. Complex Spectra: Signal overlap in complex mixtures can obscure minor components.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules. GC-MS and LC-MS couple separation with high-sensitivity detection.Exceptional Sensitivity: Can detect trace-level impurities (ppm to ppb). Molecular Weight Information: Directly provides the molecular weight of impurities, crucial for initial identification. High Throughput: Ideal for screening multiple samples.Structural Ambiguity: Cannot distinguish between isomers without fragmentation analysis or chromatographic separation. Matrix Effects: Sample matrix can suppress or enhance ion signals, complicating quantification.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying specific functional groups.Functional Group Identification: Quickly confirms the presence or absence of key groups (e.g., C=O, O-H, S=O). Fast and Simple: Requires minimal sample preparation.Lack of Specificity: Many compounds share similar functional groups, making it difficult to identify specific impurities in a mixture. Not Quantitative: Poorly suited for determining the concentration of impurities.

An Integrated Workflow for Impurity Identification

A robust analytical strategy does not rely on a single technique but integrates them in a logical sequence. The following workflow ensures a comprehensive and efficient characterization of unknown impurities.

G cluster_0 Initial Screening & Detection cluster_1 Hypothesis Generation cluster_2 Structural Confirmation & Quantification cluster_3 Final Reporting A Sample Batch of Thiolane-2-carbaldehyde B HPLC / GC-FID Purity Assay A->B Inject C GC-MS Analysis B->C Unknown Peak Detected D Obtain Molecular Weight & Fragmentation Pattern C->D E Propose Putative Structures (e.g., Oxidized, Dimer) D->E F FTIR Analysis E->F Validate Functional Groups G High-Field NMR (1H, 13C, COSY, HSQC) E->G Confirm Structure H Confirm Functional Groups (e.g., COOH, S=O) F->H I Unambiguous Structure Elucidation G->I K Final Impurity Profile Report H->K J Quantitative NMR (qNMR) for Impurity Level I->J J->K

Caption: Integrated workflow for impurity identification and characterization.

Deep Dive: Spectroscopic Signatures of Key Impurities

Let's examine the expected spectroscopic data for the most probable impurities, comparing them to pure Thiolane-2-carbaldehyde.

Thiolane-2-carboxylic acid (Oxidation Product)

This is arguably the most common impurity, resulting from air oxidation.

  • FTIR: The most telling sign is the appearance of a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹. The sharp aldehyde C=O stretch at ~1680 cm⁻¹ will be replaced or accompanied by a carboxylic acid C=O stretch, often at a slightly higher wavenumber (~1700-1725 cm⁻¹)[6][7].

  • ¹H NMR: The highly characteristic aldehyde proton signal (a singlet around 9.5-9.8 ppm) will disappear. A new, broad singlet will appear far downfield (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. The proton on the carbon adjacent to the carbonyl (C2) will also experience a slight shift.

  • ¹³C NMR: The aldehyde carbonyl carbon signal (~190-200 ppm) will be replaced by a carboxylic acid carbonyl signal, which is shifted upfield (~170-180 ppm).

  • MS: The molecular ion peak will show an increase of 16 amu (atomic mass units) compared to the parent compound, corresponding to the addition of an oxygen atom.

Thiolane-2-carbaldehyde S-oxide (Oxidation Product)

Oxidation can also occur at the sulfur atom, which is a common metabolic pathway for thiophene-containing drugs[8].

  • FTIR: A new, strong absorption band will appear in the 1000-1100 cm⁻¹ region, characteristic of an S=O (sulfoxide) stretch.

  • NMR: The protons on the carbons adjacent to the sulfur (C2 and C5) will be significantly deshielded and shifted downfield due to the electron-withdrawing effect of the sulfoxide group. The effect will be more pronounced than in the parent compound, and the molecule's symmetry will be altered, leading to more complex splitting patterns.

  • MS: The molecular ion peak will also show an increase of 16 amu. Distinguishing this from the carboxylic acid by mass alone is impossible, highlighting the need for NMR and FTIR. High-resolution mass spectrometry (HRMS) can confirm the elemental composition remains C₅H₈O₂S.

Dimerization/Polymerization Products

Acid- or base-catalyzed self-condensation can lead to various products, often resulting in a complex mixture.

  • NMR: The spectrum will become significantly more complex. The sharp, well-defined peaks of the monomer will be replaced or supplemented by broad humps, characteristic of polymeric material[4]. The disappearance or significant reduction of the aldehyde proton signal at ~9.6 ppm is a key indicator[4].

  • MS: Techniques like MALDI-TOF may be required to see the distribution of oligomers, which will appear as a series of peaks separated by the mass of the monomer unit (116 amu).

  • GPC/SEC: While not a spectroscopic technique, Size Exclusion Chromatography is essential for confirming an increase in molecular weight and assessing the extent of polymerization.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear methodology for analysis.

Protocol 1: GC-MS for Initial Screening and MW Determination
  • Rationale: GC-MS is the workhorse for volatile and semi-volatile compounds. It provides both retention time for initial purity assessment and mass spectra to generate hypotheses about impurity identity. Coupling with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can be invaluable for definitively identifying sulfur-containing peaks that might be hidden in the Total Ion Chromatogram (TIC)[9][10][11].

  • Methodology:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split mode (50:1), 250 °C.

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • MS Scan Range: 35 - 400 amu.

    • Sample Prep: Dilute sample 1:1000 in Dichloromethane.

    • Data Analysis: Integrate all peaks in the TIC. For any peak >0.05% (as per ICH guidelines[3]), analyze the mass spectrum. Search the NIST library and perform manual interpretation to determine the molecular ion and key fragments.

Protocol 2: ¹H and ¹³C NMR for Structural Confirmation
  • Rationale: NMR provides the definitive structural data needed to confirm the hypotheses generated by MS. 2D experiments are crucial for assigning complex spectra.

  • Methodology:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Sample Prep: Dissolve ~10-20 mg of the thiolane-2-carbaldehyde sample in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: 20 ppm.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

      • Spectral Width: 240 ppm.

      • Number of Scans: 1024.

      • Relaxation Delay (d1): 2 seconds.

    • 2D NMR (if needed): Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra using standard library pulse programs to resolve overlapping signals and confirm connectivity.

    • Data Analysis: Process spectra using appropriate software. Compare the chemical shifts and coupling constants of minor signals to those of the main component and reference data to identify impurity structures. For quantification, integrate the well-resolved signals of an impurity and compare them to the integral of a known proton on the parent molecule.

G cluster_paths Potential Impurity Formation Pathways start Thiolane-2-carbaldehyde imp1 Thiolane-2-carboxylic acid + [O] Air Oxidation start->imp1 Pathway 1 imp2 Thiolane-2-carbaldehyde S-oxide + [O] Peroxide/Air start->imp2 Pathway 2 imp3 Dimer / Polymer Acid/Base or Heat Self-Condensation start->imp3 Pathway 3 imp4 Thiophene Starting Material Incomplete Reaction reagents Synthesis Precursors (e.g., Thiophene) reagents->start Synthesis reagents->imp4 Residual

Caption: Common impurity formation pathways for Thiolane-2-carbaldehyde.

Conclusion

The spectroscopic identification of impurities in thiolane-2-carbaldehyde is a critical exercise in quality control and process understanding. It demands more than rote application of techniques; it requires an analytical mindset that leverages the strengths of complementary methods. By integrating the high sensitivity of GC-MS for initial detection with the unparalleled structural resolving power of NMR, and using FTIR as a rapid functional group check, researchers can build a comprehensive and defensible impurity profile. This integrated approach not only satisfies regulatory expectations but also provides the foundational chemical knowledge necessary for developing robust and reliable manufacturing processes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Manav, N., Mishra, A. K., & Singh, T. P. (2009). Synthesis, characterisation and antiamoebic activity of new thiophene-2-carboxaldehyde thiosemicarbazone derivatives and their cyclooctadiene Ru(II) complexes. PubMed. [Link]

  • Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]

  • Le-Cointe, M., Barlog, M., & Junkers, T. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Measurement Science Au. [Link]

  • Al-Masoudi, W. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...[Link]

  • ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...[Link]

  • ACS Publications. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. [Link]

  • ScienceDirect. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • ResearchGate. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • National Institutes of Health. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. [Link]

  • ResearchGate. Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF. [Link]

  • ResearchGate. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

  • ResearchGate. FTIR spectra of thiophene-2-carboxaldehyde ethylene diamine-N-dione. [Link]

  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

  • IRIS UPO. (2010). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. [Link]

  • Wikipedia. Thiophene. [Link]

  • Oxford Academic. Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. [Link]

  • ACS Publications. Determination of sulfur heterocycles in coal liquids and shale oils. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • National Institutes of Health. Thiophene-2-carbaldehyde azine. [Link]

  • National Institutes of Health. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]

  • Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

  • MDPI. Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. [Link]

Sources

Validation

Technical Comparison: Thiolane-2-carbaldehyde vs. Tetrahydrofuran-2-carbaldehyde

Executive Summary Thiolane-2-carbaldehyde (1) and Tetrahydrofuran-2-carbaldehyde (2) serve as critical chiral building blocks in the synthesis of nucleoside analogues, glycomimetics, and organosulfur pharmaceuticals. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiolane-2-carbaldehyde (1) and Tetrahydrofuran-2-carbaldehyde (2) serve as critical chiral building blocks in the synthesis of nucleoside analogues, glycomimetics, and organosulfur pharmaceuticals. While structurally homologous, the substitution of Oxygen (O) with Sulfur (S) in the heterocyclic ring induces a drastic divergence in electronic profile, stability, and reactivity.

  • Tetrahydrofuran-2-carbaldehyde (THF-2-CHO): Characterized by high oxidative stability and compatibility with "hard" Lewis acids (e.g.,

    
    , 
    
    
    
    ). It is the preferred scaffold for rapid library generation but suffers from lower
    
    
    -anion stabilization compared to its sulfur counterpart.
  • Thiolane-2-carbaldehyde (THT-2-CHO): Exhibits superior

    
    -anion stabilization (higher acidity) due to sulfur's polarizability, facilitating easier functionalization at the C2 position. However, it requires inert handling to prevent oxidation to sulfoxides and acts as a potent poison for transition metal catalysts (Pd, Pt).
    

Electronic & Steric Profiles

The reactivity difference is governed by the heteroatom's position in the periodic table (Row 2 vs. Row 3).

FeatureTetrahydrofuran-2-carbaldehyde (O) Thiolane-2-carbaldehyde (S) Consequence
Electronegativity High (3.44)Moderate (2.58)O-analog has a more electrophilic carbonyl carbon due to inductive withdrawal (

).
Polarizability Low ("Hard" Base)High ("Soft" Base)S-analog stabilizes

-carbanions better via orbital expansion/polarization.
C-X Bond Length 1.43 Å (C-O)1.82 Å (C-S)The S-ring is puckered and sterically larger, affecting facial selectivity in additions.
Dipole Moment ~1.75 D~1.90 DS-analog has stronger dispersion interactions but weaker H-bond accepting capability.
Visualizing Electronic Divergence

The following diagram illustrates the mechanistic divergence caused by the heteroatom.

ElectronicEffects Heteroatom Heteroatom Identity Oxygen Oxygen (THF) High Electronegativity Heteroatom->Oxygen Sulfur Sulfur (Thiolane) High Polarizability Heteroatom->Sulfur Effect_O Inductive Withdrawal (-I) Oxygen->Effect_O Effect_S d-orbital / Polarizability Sulfur->Effect_S Outcome_O High Carbonyl Electrophilicity (Fast Nucleophilic Attack) Effect_O->Outcome_O Outcome_S Stabilized Alpha-Anion (High Racemization Risk) Effect_S->Outcome_S

Figure 1: Mechanistic divergence driven by heteroatom properties. Oxygen enhances electrophilicity, while Sulfur enhances alpha-acidity.

Reactivity Analysis

Alpha-Proton Acidity & Racemization

A critical failure mode in asymmetric synthesis using Thiolane-2-carbaldehyde is racemization. The


-proton (at C2) is significantly more acidic than in the THF analog.
  • Mechanism: The sulfur atom can stabilize the adjacent negative charge (enolate/carbanion) through its large, polarizable electron cloud (and historically debated

    
    -orbital participation).
    
  • Implication: When subjecting enantiopure THT-2-CHO to basic conditions (e.g., aldol condensation with NaOH), racemization occurs orders of magnitude faster than with THF-2-CHO.

  • Mitigation: Use non-basic organocatalysts (e.g., proline derivatives) or kinetic bases (LDA) at cryogenic temperatures (

    
    C).
    
Catalyst Compatibility (The "Poisoning" Effect)
  • THF-2-CHO: Compatible with standard cross-coupling conditions (Suzuki, Heck). The oxygen atom is a hard Lewis base and coordinates weakly to soft metals like Palladium.

  • THT-2-CHO: The sulfur atom is a soft Lewis base with high affinity for soft transition metals (

    
    ).
    
    • Experimental Warning: Attempting a Pd-catalyzed reaction on a thiolane derivative often results in catalyst sequestration (poisoning), halting the cycle.

    • Alternative: Use Organocatalysis (metal-free) or protect the sulfur as a sulfone (

      
      ) prior to coupling, then reduce back (though difficult).
      
Oxidation Stability
  • THF-2-CHO: Stable to air for short periods. Can form peroxides over long storage.

  • THT-2-CHO: Highly susceptible to oxidation. Exposure to air rapidly converts the sulfide to sulfoxide (S=O) or sulfone (O=S=O) , altering the polarity and reactivity entirely.

    • Protocol: Must be distilled and stored under Argon/Nitrogen.

Experimental Protocols

Protocol A: Asymmetric Organocatalytic Aldol Reaction

Context: This protocol compares the performance of both aldehydes in a Jørgensen-Hayashi catalyzed reaction, avoiding metal toxicity issues with the sulfur analog.

Reagents:

  • Aldehyde (1.0 equiv)

  • Acetone (Solvent/Reagent)

  • Catalyst: (S)-(-)-Proline (10-20 mol%)

  • Solvent: DMSO (for THT) or DMF (for THF)

Step-by-Step Methodology:

  • Preparation (THT-Specific):

    • Critical: Thiolane-2-carbaldehyde must be freshly distilled under reduced pressure (approx.

      
      C at 15 mmHg) immediately before use. The receiving flask must be purged with Argon.
      
    • Note: THF-2-carbaldehyde can be used as received if purity >95%, though distillation is recommended.

  • Reaction Setup:

    • Dissolve the catalyst ((S)-Proline, 20 mol%) in anhydrous DMSO (for THT) or DMF (for THF) at

      
      C.
      
    • Add the ketone (acetone, 5 equiv) slowly.

    • Add the aldehyde (1.0 equiv) dropwise over 10 minutes.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 4:1).

    • THT Observation: Reaction may be slower due to steric bulk of Sulfur.

    • THF Observation: Reaction proceeds rapidly; watch for self-aldolization side products.

  • Workup:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Safety: Treat THT waste with bleach to oxidize residual sulfur volatiles (odor control).

Protocol B: Handling & Storage (Self-Validating System)

To ensure the integrity of the starting material, use this check:

  • H-NMR Check:

    • THF-2-CHO: Look for doublet at

      
       9.6 ppm (CHO).
      
    • THT-2-CHO: Look for doublet at

      
       9.3 ppm (CHO).
      
    • Validation: If a secondary peak appears near

      
       2.5-3.0 ppm (multiplet) distinct from the ring protons, significant oxidation to sulfoxide has occurred. Discard or redistill.
      

Data Summary & Decision Matrix

Physical & Chemical Properties Comparison[1][2][3][4][5][6]
PropertyThiolane-2-carbaldehydeTetrahydrofuran-2-carbaldehyde
CAS Number 14064-36-97681-84-7
Boiling Point

C (15 mmHg)

C (15 mmHg)
Odor Pungent, Skunk-like (Sulfur)Ethereal, Sweet
Alpha-Proton pKa

(Est.)

(Est.)
Metal Compatibility Poor (Poisons Pd/Pt)Good (Compatible)
Racemization Risk HighModerate
Decision Workflow (DOT Diagram)

DecisionMatrix Start Select Building Block Q1 Does the target require Metal Catalysis (Pd/Pt)? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Result_THF Use THF-2-CHO (Compatible with Metals) Branch_Yes->Result_THF Q2 Is Alpha-Stereocenter Stability Critical? Branch_No->Q2 Branch_Critical Critical Q2->Branch_Critical Branch_Flexible Flexible Q2->Branch_Flexible Result_THF_2 Use THF-2-CHO (Slower Racemization) Branch_Critical->Result_THF_2 Result_THT Use THT-2-CHO (Requires Organocatalysis) Branch_Flexible->Result_THT

Figure 2: Selection logic based on downstream chemistry requirements.

References

  • Acidity of Alpha-Protons in Heterocycles

    • Source: Physics Forums / LibreTexts Chemistry
    • Context: Establishes the fundamental principle that Tetrahydrothiophene (THT) is a stronger acid than Tetrahydrofuran (THF) due to sulfur's polarizability and larger atomic radius stabilizing the conjugate base.[1]

    • URL:[Link]

  • Synthesis and Stability of Thiophene/Thiolane Deriv

    • Source: ResearchG
    • Context: Details the synthesis of thiophene-2-carbaldehyde derivatives and their polymerization tendencies, highlighting the instability of the aldehyde group in sulfur heterocycles.
    • URL:[Link]

  • Bioisosterism of Oxygen and Sulfur

    • Source: Quirky Science / NIH PubMed
    • Context: Discusses the reactivity differences between O and S analogs (thials vs aldehydes) and their binding affinities, noting that sulfur analogs are generally more reactive and have different H-bonding capabilities.[2]

    • URL:[Link]

  • Tetrahydrofuran-2-carbaldehyde Properties

    • Source: PubChem / Apollo Scientific
    • Context: Provides physical property data (CAS 7681-84-7), safety profiles, and commercial availability for the oxygen analog.
    • URL:[Link][3]

  • Organocatalysis and Aldol Reactions of Heterocyclic Aldehydes

    • Source: Organic Chemistry Portal
    • Context: General methodologies for asymmetric aldol reactions involving heterocyclic aldehydes, supporting the protocol selection of proline-c
    • URL:[Link]

Sources

Comparative

Technical Comparison Guide: Stereochemical Assignment of Tetrahydrothiophene-2-carbaldehyde

Executive Summary The Challenge: Tetrahydrothiophene-2-carbaldehyde (THT-2-CHO) presents a specific stereochemical challenge. As an aldehyde with a chiral center at the -position (C2), it is configurationally labile.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Tetrahydrothiophene-2-carbaldehyde (THT-2-CHO) presents a specific stereochemical challenge. As an aldehyde with a chiral center at the


-position (C2), it is configurationally labile. The C2 proton is acidic due to the adjacent carbonyl and the inductive effect of the sulfur atom, making the molecule prone to racemization under basic or thermal stress.

The Solution: Accurate stereochemical assignment requires "locking" the configuration immediately. This guide compares three distinct workflows for determining the absolute configuration (


 or 

) of the C2 stereocenter.
  • NMR Spectroscopy (Mosher Method): The most practical solution-phase method, requiring reduction to the alcohol.

  • X-Ray Crystallography: The absolute authority, requiring a crystalline derivative.

  • Chiroptical Methods (VCD/OR): Non-destructive but reliant on computational models.

Part 1: Strategic Decision Framework

The choice of method depends on sample quantity, purity, and available instrumentation.

DecisionTree Start Start: THT-2-CHO Sample Check Is sample >10 mg & >95% pure? Start->Check Reduce Step 1: Reduction to THT-2-Methanol Check->Reduce Yes (Preferred) VCD Method C: VCD/OR Comparison Check->VCD No (Precious Sample) Mosher Method A: Mosher Ester Analysis (NMR) Reduce->Mosher Liquid Product Deriv Method B: Crystalline Derivative (X-Ray) Reduce->Deriv Solid Derivative

Figure 1: Decision matrix for selecting the appropriate stereochemical assignment method.

Part 2: Detailed Methodologies

Method A: Chiral Derivatization & NMR (The "Mosher" Method)

Status: Industry Standard for Liquids

This method relies on the magnetic anisotropy of the Mosher's acid (MTPA) phenyl ring. Because the aldehyde is labile, it is first reduced to tetrahydrothiophene-2-methanol , which is configurationally stable.

Mechanistic Insight

Reaction with


- and 

-MTPA-Cl yields diastereomeric esters. In the preferred conformation, the phenyl ring of the MTPA auxiliary shields protons located "above" or "below" the plane, depending on the configuration. By calculating the difference in chemical shift (

), the absolute configuration is deduced.
Experimental Protocol
  • Reduction (Locking Step):

    • Dissolve THT-2-CHO (1 equiv) in MeOH at 0°C.

    • Add

      
       (1.1 equiv) portion-wise. Stir for 30 min.
      
    • Quench with sat.

      
      , extract with 
      
      
      
      , and concentrate.
    • Result: Tetrahydrothiophene-2-methanol.

  • Esterification:

    • Split the alcohol into two vials.

    • Vial 1: Add

      
      -(-)-MTPA-Cl, pyridine, and DMAP (cat.) in 
      
      
      
      .
    • Vial 2: Add

      
      -(+)-MTPA-Cl, pyridine, and DMAP (cat.) in 
      
      
      
      .
    • Note: Using the acid chloride is preferred over the acid/DCC method to ensure complete conversion without racemizing the auxiliary.

  • Analysis:

    • Acquire

      
       NMR for both esters.
      
    • Tabulate chemical shifts for protons H3 (ring) and the hydroxymethyl protons.

Interpretation Logic

Calculate


.
  • Positive

    
    :  Protons reside on the side of the MTPA phenyl ring in the 
    
    
    
    -ester.
  • Negative

    
    :  Protons reside on the side of the MTPA phenyl ring in the 
    
    
    
    -ester.

MosherModel Center C2 Stereocenter S_Atom Sulfur Atom (Ring) Center->S_Atom H_Ring Ring Protons (H3) Center->H_Ring H_Exo Exocyclic CH2-O Center->H_Exo Delta Δδ (S-R) Value H_Ring->Delta Positive (+) H_Exo->Delta Negative (-) Config Configuration (R) Config->Delta Determines Sign

Figure 2: Simplified sector rule application for the (R)-isomer of THT-2-methanol.

Method B: X-Ray Crystallography

Status: Absolute Proof

Since THT-2-CHO and its alcohol derivative are likely liquids, a heavy-atom crystalline derivative is required.

Protocol: 2,4-DNP Hydrazone Formation

This method derivatizes the aldehyde directly. Caution: Acidic conditions can induce racemization. Perform rapidly at low temperature.

  • Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (2,4-DNP) in

    
    /EtOH.
    
  • Reaction: Add THT-2-CHO to the solution at 0°C. A yellow/orange precipitate forms immediately.

  • Crystallization: Recrystallize from EtOH/EtOAc.

  • Analysis: Single-crystal X-ray diffraction. The heavy sulfur and nitro groups provide sufficient anomalous scattering (using Cu K

    
     or Mo K
    
    
    
    radiation) to determine absolute configuration (Flack parameter < 0.1).

Alternative (Safer): Esterify the reduced alcohol with


-nitrobenzoyl chloride. This avoids the risk of racemizing the aldehyde alpha-proton.[1][2]
Method C: Comparative Analysis
FeatureMethod A: Mosher NMRMethod B: X-Ray (Derivative)Method C: VCD/OR
Reliability High (Self-validating)AbsoluteModerate (Model dependent)
Sample Req. ~5-10 mg~20-50 mg (for crystals)~5-10 mg
Time 24 Hours1-2 Weeks (Crystal growth)4-8 Hours
Risk Low (if reduced first)Medium (Derivatization)Low (Non-destructive)
Cost LowHighMedium

Part 3: References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4] Chemical Reviews, 104(1), 17-118. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Link

Sources

Safety & Regulatory Compliance

Safety

Thiolane-2-carbaldehyde proper disposal procedures

This operational guide details the safe handling, neutralization, and disposal of Thiolane-2-carbaldehyde (also known as Tetrahydrothiophene-2-carbaldehyde). Critical Safety Notice: This compound combines the high reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safe handling, neutralization, and disposal of Thiolane-2-carbaldehyde (also known as Tetrahydrothiophene-2-carbaldehyde).

Critical Safety Notice: This compound combines the high reactivity of an aldehyde with the potent, noxious odor profile of a saturated cyclic sulfide (thiolane). Improper disposal can result in building-wide evacuation due to stench migration or hazardous exothermic reactions.[1]

Part 1: Chemical Profile & Hazard Identification

Compound: Thiolane-2-carbaldehyde CAS: 13781-67-4 (Generic for tetrahydrothiophene-2-carbaldehyde derivatives) Functional Groups: Cyclic Sulfide (Thioether), Aldehyde.[1]

PropertySpecificationOperational Implication
Odor Profile High/Stench Threshold < 1 ppb.[1] Can cause "olfactory fatigue" (loss of ability to smell it after exposure).[1]
Flammability Combustible Liquid Flash point is likely >60°C (estimated based on Thiophene-2-carbaldehyde), but treat as Flammable during processing.[1]
Reactivity Air Sensitive / Reactive Aldehyde group oxidizes in air; Sulfide group reacts with oxidizers.[1]
Toxicity Irritant / Harmful Skin, eye, and respiratory irritant.[1][2][3][4][5] Potential central nervous system depressant.[1][3][6]

Part 2: Engineering Controls & PPE

Primary Engineering Control:

  • Fume Hood: Mandatory.[1][3] All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.[1][3]

  • Odor Trap: Recommended. Use a bleach trap or activated carbon drum on the exhaust if large quantities (>10g) are being processed.[1]

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving recommended.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Silver Shield/4H (Laminate) or thick Nitrile (8 mil) for extended handling.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield if pouring volumes >500 mL.[1][3]

  • Body: Lab coat (buttoned) + Chemical-resistant apron.[1]

Part 3: Chemical Neutralization Protocol (The "Kill" Step)

Objective: To chemically oxidize the sulfide sulfur (eliminating stench) and the aldehyde group (reducing reactivity) before waste disposal.

Reagents Required:

  • Oxidant: Sodium Hypochlorite (Bleach, 5-6% commercial grade) OR Hydrogen Peroxide (3%).[1] Note: Bleach is more effective for rapid odor control.[3]

  • Solvent: Water or dilute Sodium Hydroxide (NaOH).[1]

  • Cooling: Ice water bath.

Step-by-Step Neutralization Procedure
  • Preparation:

    • Place a 1L beaker in an ice bath inside the fume hood.

    • Add 500 mL of 10% Sodium Hypochlorite solution (dilute commercial bleach 1:1 with water).[1]

    • Why? Dilution prevents boil-over.[1] The reaction is highly exothermic.[1]

  • Addition:

    • Dissolve the Thiolane-2-carbaldehyde in a small amount of inert solvent (e.g., acetone or ethanol) if it is not already in solution.

    • Using an addition funnel or pipette, add the thiolane solution dropwise to the cold bleach solution.

    • Stir continuously. Monitor temperature; do not exceed 40°C.

  • Reaction Monitoring:

    • Allow the mixture to stir for 2-4 hours (or overnight).

    • Mechanism:[1][3][7][8] The hypochlorite oxidizes the sulfide to a sulfoxide/sulfone (non-volatile) and the aldehyde to a carboxylic acid.

  • Verification:

    • Perform a cautious "waft" test.[1][3] If the stench persists, add more bleach and stir longer.[1][3]

    • Check for excess oxidant using starch-iodide paper (should turn blue/black).[1]

  • Final pH Adjustment:

    • The solution will likely be acidic (due to carboxylic acid formation) or basic (if excess bleach is used).[1]

    • Neutralize to pH 6-8 using dilute NaOH or HCl before final disposal.[1]

Part 4: Waste Stream Management

Do NOT pour untreated material down the drain.[1] Even if water-soluble, the smell can travel through plumbing traps.[1]

Waste CategoryContentsLabeling Requirement
Stream A (Treated) Neutralized reaction mixture (Sulfones/Carboxylates)"Non-Hazardous Chemical Waste - Deactivated Thiolane Derivatives"
Stream B (Untreated) Raw Thiolane-2-carbaldehyde (if neutralization is impossible)"Hazardous Waste - STENCH - Aldehyde/Sulfide"
Stream C (Solids) Contaminated gloves, paper towels, septaDouble-bagged in Ziploc, placed in jar.[1] Label: "Solid Waste - Stench Contaminated"

Packaging for Pickup:

  • Use glass or HDPE containers.

  • Cap tightly but do not over-tighten immediately if gas evolution (O2 from peroxide/bleach) is still possible.[1] Use vented caps if available.[1][3]

  • Wipe the exterior of the container with bleach solution before removing from the hood.

Part 5: Emergency Spill Response

Minor Spill (< 10 mL):

  • Alert nearby personnel.[1][3][4]

  • Cover spill immediately with Activated Carbon or Vermiculite .[1][3]

  • Pour dilute bleach (10%) over the absorbent material.[1]

  • Wait 15 minutes.

  • Scoop into a wide-mouth jar, seal, and label as Hazardous Waste.

Major Spill (> 100 mL):

  • Evacuate the lab and adjacent areas immediately (stench travels fast).[1]

  • Close lab doors.

  • Contact EHS/Hazmat team.[1][3]

  • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to overwhelming odor and potential respiratory irritation.[1]

Part 6: Visualizations & Workflows

Figure 1: Neutralization Decision Matrix

NeutralizationWorkflow Start Start: Thiolane-2-carbaldehyde Waste CheckQty Check Quantity Start->CheckQty SmallScale < 50 mL CheckQty->SmallScale LargeScale > 50 mL CheckQty->LargeScale PrepOxidant Prepare 10% Bleach (Ice Bath) SmallScale->PrepOxidant SplitBatch Split into smaller batches LargeScale->SplitBatch Addition Dropwise Addition (Monitor Temp < 40°C) PrepOxidant->Addition SplitBatch->PrepOxidant Stir Stir 4-12 Hours Addition->Stir CheckOdor Check Odor & Oxidant Excess Stir->CheckOdor AddMore Add more Bleach CheckOdor->AddMore Stench Persists NeutralizePH Neutralize pH (6-8) CheckOdor->NeutralizePH No Odor AddMore->Stir Disposal Dispose as Aqueous Chemical Waste NeutralizePH->Disposal

Caption: Step-by-step decision tree for the chemical deactivation of thiolane-2-carbaldehyde.

Figure 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL) Assess->Minor Major Major (>100mL) Assess->Major Absorb Cover with Activated Carbon Minor->Absorb Evacuate EVACUATE LAB Call EHS Major->Evacuate Treat Apply Dilute Bleach Absorb->Treat Collect Collect in Sealed Jar Treat->Collect

Caption: Immediate operational response flow for accidental release.

References

  • Thermo Fisher Scientific. (2012).[1][9] Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from [1]

  • UCLA Chemistry & Biochemistry. (n.d.).[1] Standard Operating Procedures for Using Stench Chemicals. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Tetrahydrothiophene Compound Summary. Retrieved from [1]

  • University of Wisconsin–Madison. (2025).[1] Chemical Disposal Procedures: Aldehydes and Sulfides. Retrieved from [1]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Thiolane-2-carbaldehyde

Disclaimer: No specific Safety Data Sheet (SDS) for Thiolane-2-carbaldehyde (also known as Tetrahydrothiophene-2-carboxaldehyde) was found during the literature search. The following guidance is a synthesis of safety inf...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Thiolane-2-carbaldehyde (also known as Tetrahydrothiophene-2-carboxaldehyde) was found during the literature search. The following guidance is a synthesis of safety information for structurally related compounds, namely Tetrahydrothiophene and Thiophene-2-carboxaldehyde. It is imperative to treat Thiolane-2-carbaldehyde as a potentially hazardous substance and to handle it with the utmost care. This guide is intended to supplement, not replace, a thorough risk assessment by qualified personnel.

Immediate Safety Concerns and Hazard Assessment

Given the absence of specific toxicological data for Thiolane-2-carbaldehyde, a conservative approach to safety is essential. The hazard profile is extrapolated from its constituent parts: the tetrahydrothiophene ring and the aldehyde functional group.

  • Tetrahydrothiophene: The saturated thiolane ring is present in Tetrahydrothiophene. The safety data for Tetrahydrothiophene indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

  • Aldehyde Functional Group: Aldehydes as a class of chemicals are often associated with irritation to the skin, eyes, and respiratory tract. They can also be skin sensitizers, meaning they may cause an allergic reaction upon repeated exposure.[1]

  • Thiophene-2-carboxaldehyde (Analogue): While an aromatic analogue, its SDS notes that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1][2] It is also a combustible liquid.[1][3]

Based on this analysis, Thiolane-2-carbaldehyde should be handled as a substance that is potentially flammable, harmful by multiple routes of exposure, and a severe irritant to the skin and eyes.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the anticipated hazards of Thiolane-2-carbaldehyde. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Risk of Splash Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coat and a chemical-resistant apronConsider a respirator with an organic vapor cartridge if not in a fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills
Rationale for PPE Selection
  • Eye and Face Protection: Due to the high risk of serious eye irritation, chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing.

  • Hand Protection: Given the potential for skin irritation and absorption, chemically resistant gloves are mandatory. Double-gloving provides an additional layer of protection. It is crucial to inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A flame-retardant lab coat is essential due to the flammability risk inherited from the tetrahydrothiophene moiety. For larger quantities or spill response, more extensive chemical-resistant clothing is necessary.

  • Respiratory Protection: All handling of Thiolane-2-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or during a large spill, appropriate respiratory protection is critical.

Step-by-Step Handling and a Self-Validating Protocol

Adherence to a strict protocol is crucial for safely handling Thiolane-2-carbaldehyde. This protocol is designed to be self-validating, meaning that each step incorporates a safety check.

Preparation and Engineering Controls
  • Verification: Before starting any work, verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials (absorbent pads, vermiculite, or sand), and waste containers before bringing the Thiolane-2-carbaldehyde into the work area.[2][3]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate and Test Emergency Equipment prep_fume_hood->prep_emergency prep_materials Assemble All Materials prep_emergency->prep_materials handle_transfer Transfer Thiolane-2-carbaldehyde prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup disp_waste Segregate and Label Waste handle_cleanup->disp_waste Proceed to Disposal disp_container Store Waste in a Designated Area disp_waste->disp_container disp_ppe Dispose of Contaminated PPE disp_container->disp_ppe

Caption: A workflow diagram illustrating the key stages of handling Thiolane-2-carbaldehyde safely.

Post-Handling and Decontamination
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Storage and Disposal Plans

Storage
  • Inert Atmosphere: Due to its potential air sensitivity, store Thiolane-2-carbaldehyde under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Refrigeration: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage.[1][3]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1][3]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[5]

Disposal
  • Waste Classification: Thiolane-2-carbaldehyde and any materials contaminated with it should be treated as hazardous waste.[1]

  • Containers: Use clearly labeled, sealed containers for waste collection.[1]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain.[6]

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite.[2][3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.[3]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

References

  • Thermo Fisher Scientific. (2025, September 14).
  • Thermo Fisher Scientific. (2024, April 1).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Ossila. (2022, December 12).
  • Thermo Fisher Scientific. (2025, May 1).
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2024, March 29).
  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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